molecular formula C12H11NO2S B1367006 [1,1'-Biphenyl]-2-sulfonamide CAS No. 40182-06-7

[1,1'-Biphenyl]-2-sulfonamide

Cat. No.: B1367006
CAS No.: 40182-06-7
M. Wt: 233.29 g/mol
InChI Key: SBXDENYROQKXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-2-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its structure serves as a key intermediate for developing novel therapeutic agents. Research indicates that N-alkyl derivatives of this compound exhibit potent broad-spectrum anticonvulsant activity. These derivatives have demonstrated efficacy equivalent to sodium valproate in preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential for the development of new anti-epileptic drugs (AEDs) . The biphenyl sulfonamide structure is also a privileged scaffold in designing receptor antagonists. Structure-metabolism relationship studies have utilized this core to identify selective endothelin A antagonists with favorable pharmacokinetic properties, highlighting its application in cardiovascular disease research . As a sulfonamide, it belongs to a class of compounds known for diverse pharmacological activities, including anti-carbonic anhydrase and anti-dihropteroate synthetase properties, which are exploited in treatments for conditions like diuresis, hypoglycemia, and inflammation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXDENYROQKXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494854
Record name [1,1'-Biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40182-06-7
Record name [1,1′-Biphenyl]-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40182-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to [1,1'-Biphenyl]-2-sulfonamide: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, structure, synthesis, and therapeutic potential of the [1,1'-Biphenyl]-2-sulfonamide scaffold. Our objective is to move beyond a simple recitation of facts, instead providing a narrative grounded in the principles of synthetic chemistry and pharmacology to explain the scientific rationale behind the growing interest in this molecular framework.

Introduction: The Architectural Logic of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The this compound core is a prime example of such a scaffold. Its efficacy stems from the synergistic combination of two key pharmacophores:

  • The Biphenyl Moiety: This rigid, yet conformationally flexible, aromatic system provides a robust hydrophobic backbone. It serves as an excellent anchor for positioning functional groups in three-dimensional space to optimize interactions with protein binding pockets. The ortho-linkage induces a specific dihedral angle between the phenyl rings, which can be crucial for target specificity.

  • The Sulfonamide Group (-SO₂NH₂): As a bioisostere of the amide bond, the sulfonamide group offers improved metabolic stability against hydrolysis.[1] More importantly, it is a potent hydrogen bond donor (N-H) and acceptor (S=O), enabling strong, directional interactions with protein residues, a feature critical for high-affinity binding.[1]

This guide will dissect the fundamental properties of the parent molecule, this compound, and explore how this core has been leveraged to develop novel therapeutic agents.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of rational drug design. These properties govern its behavior from the reaction flask to its ultimate biological target.

Chemical Identity and Structure

The foundational structure of this compound is depicted below. It is systematically named 2-phenylbenzenesulfonamide.[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Crystallographic Data

The molecule's physical and computed properties are summarized in the table below. This data is critical for predicting its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueReference
IUPAC Name 2-phenylbenzenesulfonamide[2]
CAS Number 40182-06-7[2]
Molecular Formula C₁₂H₁₁NO₂S[2]
Molecular Weight 233.29 g/mol [2]
Exact Mass 233.05104977 Da[2]
Melting Point Data not readily available. For context, sulfanilamide melts at ~166 °C.[3]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water, based on its biphenyl core.
XLogP3 (Lipophilicity) 2.1[2]
Topological Polar Surface Area 68.5 Ų[2]
Hydrogen Bond Donors 1 (the -NH₂ group)[2]
Hydrogen Bond Acceptors 3 (the two S=O oxygens and the nitrogen)[2]
Rotatable Bonds 2[2]

Crystallographic Information: The solid-state conformation has been resolved, providing precise details of its three-dimensional architecture. This information is invaluable for computational modeling and understanding crystal packing forces.[2]

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a 11.1231 Å
b 11.9525 Å
c 8.55770 Å
β 99.993°

Synthesis and Characterization: From Blueprint to Benchtop

The reliable synthesis of the this compound core is fundamental to any research program. The most direct and common approach involves the amination of the corresponding sulfonyl chloride.

Primary Synthetic Pathway

The synthesis is a robust, two-step process starting from commercially available 2-biphenyl boronic acid or a related biphenyl precursor, which is first converted to the sulfonyl chloride and then aminated. The key intermediate, [1,1'-Biphenyl]-2-sulfonyl chloride, is also commercially available, simplifying the process to a single, high-yielding step.

synthesis_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Final Product start [1,1'-Biphenyl]-2-sulfonyl chloride reaction Amination start->reaction product This compound reaction->product reagents Ammonium Hydroxide (NH₄OH) or Ammonia (NH₃) in Dioxane reagents->reaction MoA_diagram AngII Angiotensin II AT1R AT₁ Receptor AngII->AT1R ET1 Endothelin-1 ETAR ETₐ Receptor ET1->ETAR Vaso Vasoconstriction AT1R->Vaso Remodel Tissue Remodeling (Fibrosis, Hypertrophy) AT1R->Remodel ETAR->Vaso ETAR->Remodel BPS Biphenyl Sulfonamide Derivative BPS->AT1R Antagonism BPS->ETAR Antagonism

Sources

Introduction: The Privileged [1,1'-Biphenyl]-2-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Novel [1,1'-Biphenyl]-2-sulfonamide Derivatives

The this compound framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives built upon this core have demonstrated significant therapeutic potential across various disease areas, including acting as anti-inflammatory agents, angiotensin II receptor antagonists for hypertension, and novel anti-epileptic drugs.[2][3] The unique three-dimensional arrangement of the two phenyl rings, combined with the hydrogen bonding capabilities of the sulfonamide group, allows these molecules to effectively interact with diverse biological targets.[4][5]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the synthesis of these valuable derivatives. Moving beyond simple procedural outlines, we will delve into the mechanistic underpinnings of key synthetic transformations, the rationale behind experimental design, and the robust analytical methods required for structural validation. Our focus is on providing a field-proven perspective that integrates theoretical principles with practical, actionable protocols.

Strategic Synthesis Design: A Retrosynthetic Approach

The logical design of a synthetic route begins with retrosynthesis—a process of deconstructing the target molecule into simpler, commercially available, or easily accessible precursors. For the this compound core, two primary disconnections are most strategic: the carbon-carbon bond forming the biphenyl axis and the nitrogen-sulfur bond of the sulfonamide moiety.

This analysis reveals two convergent pathways:

  • Pathway A: Formation of the biphenyl C-C bond first, typically via a cross-coupling reaction, followed by the introduction of the sulfonamide group.

  • Pathway B: Construction of an aryl sulfonamide, which is then used as a substrate in a subsequent C-C bond-forming reaction.

Pathway A is often preferred due to the broad commercial availability of substituted phenylboronic acids and aryl halides, offering greater flexibility in analogue synthesis.

Caption: Retrosynthetic analysis of the target scaffold.

The Cornerstone of Biphenyl Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing the biphenyl core of these derivatives.[1][6] Its widespread adoption is due to its operational simplicity, mild reaction conditions, tolerance of a vast range of functional groups, and the low toxicity of its boron-based reagents and byproducts.[7]

Mechanistic Deep Dive: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a sequence of three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, inserts into the carbon-halogen bond of the aryl halide. This forms a Pd(II) complex. The reactivity of the halide is crucial, following the trend I > Br > Cl > F, which reflects the C-X bond dissociation energy.[8]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[9]

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X L2 OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar-Ar' RedElim->Biphenyl ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Experimental Design

The success of a Suzuki coupling hinges on the judicious selection of several components:

ComponentCommon ExamplesRationale and Field Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are stable sources of Pd(0) but require phosphine ligands. Pd(PPh₃)₄ is an air-sensitive but active Pd(0) source that can sometimes be used without additional ligand. The choice depends on substrate reactivity and desired reaction temperature.
Ligand PPh₃, PCy₃, SPhos, XPhosTriphenylphosphine (PPh₃) is a standard, cost-effective ligand for simple substrates. For more challenging couplings (e.g., using aryl chlorides), electron-rich, bulky phosphines like SPhos and XPhos are superior as they promote oxidative addition and reductive elimination.[8]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄A base is essential to activate the boronic acid.[9] K₂CO₃ is a common, effective choice. K₃PO₄ is a stronger base often used for less reactive substrates. The choice must be compatible with any base-sensitive functional groups on the substrates.
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic solvent system is typical. The organic solvent (e.g., toluene) dissolves the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base. This creates an interface where the key reaction steps occur.

Alternative Biphenyl Synthesis: The Ullmann Reaction

While less common than the Suzuki coupling for modern drug discovery due to its often harsh reaction conditions (high temperatures), the Ullmann reaction is a classic method for biphenyl synthesis.[10][11] It involves the copper-mediated coupling of two aryl halide molecules.[12] This reaction can be particularly useful for the symmetrical coupling of electron-deficient aryl halides.[13]

Formation of the Sulfonamide: A Robust and Reliable Transformation

The synthesis of the sulfonamide functional group is one of the most reliable reactions in medicinal chemistry.[14] The standard and most direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.

Mechanism and Practical Considerations

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is added to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

  • Choice of Base: Pyridine can act as both a base and a nucleophilic catalyst. Triethylamine is a stronger, non-nucleophilic base suitable for most applications. The choice depends on the reactivity of the amine.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used as they do not interfere with the reaction.

  • Work-up: A simple aqueous work-up is usually sufficient to remove the hydrochloride salt and any excess base, followed by extraction and purification.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and outlining robust characterization methods.

Protocol 1: Synthesis of 2-Bromobenzenesulfonamide

This protocol details the formation of a key intermediate for Pathway B.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-bromobenzenesulfonyl chloride (1.0 eq) and dichloromethane (DCM, 5 mL per mmol of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of aqueous ammonia (28-30%, 2.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In-Process Check (TLC): Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes), observing the consumption of the starting sulfonyl chloride and the appearance of a new, more polar spot corresponding to the sulfonamide product.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki Coupling for this compound Synthesis

This protocol exemplifies the coupling of an aryl sulfonamide with an arylboronic acid (Pathway B).

  • Reaction Setup: In a flask, combine 2-bromobenzenesulfonamide (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ [0.01 eq] and SPhos [0.02 eq]).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 10 mL total per mmol of aryl bromide).

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours.

  • In-Process Check (TLC/LC-MS): Monitor the disappearance of the 2-bromobenzenesulfonamide starting material. LC-MS is particularly effective for confirming the formation of the product's molecular ion peak.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel. Validate the final structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Analytical Characterization: A Multi-Technique Approach

Rigorous characterization is non-negotiable for validating the structure and purity of novel derivatives.

TechniquePurposeKey Observables for this compound
¹H NMR Structural Elucidation & PurityAromatic protons in the 7.0-8.5 ppm range. The N-H proton of the sulfonamide appears as a broad singlet (variable ppm).
¹³C NMR Carbon Skeleton ConfirmationAromatic carbons typically between 120-145 ppm.
IR Spectroscopy Functional Group IdentificationCharacteristic strong, asymmetric and symmetric stretching bands for the S=O group of the sulfonamide, typically found around 1350-1315 cm⁻¹ and 1170-1145 cm⁻¹, respectively.[15]
Mass Spectrometry Molecular Weight ConfirmationProvides the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular formula. HRMS provides a highly accurate mass for elemental composition confirmation.
HPLC Purity AssessmentA single, sharp peak indicates a high degree of purity. Used to determine the percentage purity of the final compound.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a highly refined field, predominantly leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction. The modularity of this approach allows for the rapid generation of diverse chemical libraries essential for modern drug discovery programs.[16] By understanding the mechanistic nuances of the key bond-forming reactions and employing rigorous, self-validating experimental protocols, researchers can efficiently and reliably access these therapeutically important molecules.

Future efforts will likely focus on developing even more active and robust catalytic systems that can operate under greener conditions, as well as expanding the chemical space of these derivatives to explore new biological targets and combat challenges such as drug resistance.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Biological deeds of Biphenyl derivatives - A short Review. (2021). IJSDR.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Tanaka, T., Yajima, N., Kiyoshi, T., Miura, Y., & Iwama, S. (2017). N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. Bioorganic & Medicinal Chemistry Letters, 27(17), 4118-4121. Retrieved from [Link]

  • Design and Evaluation of Novel Biphenyl Sulfonamide Derivatives with Potent Histamine H3 Receptor Inverse Agonist Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH.
  • Biological activities of sulfonamides. (2015). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules. Retrieved from [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.
  • Ullmann reaction. Wikipedia. Retrieved from [Link]

  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. (2019). Request PDF. Retrieved from [Link]

  • Ali, H. E.-S., et al. (2009). Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. ResearchGate. Retrieved from [Link]

  • Synthesis of sulfonamide derivatives. (2004). Google Patents.
  • Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Retrieved from [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Springer. Retrieved from [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2021). MDPI. Retrieved from [Link]

  • Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Retrieved from [Link]

  • Sulphonamides (Sulfonamides) and Sulfones. (2022). Slideshare. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann Reaction. BYJU'S. Retrieved from [Link]

  • Ullmann Reaction (biphenyl formation ). (2016). YouTube. Retrieved from [Link]

Sources

The Biphenyl Sulfonamide Scaffold: A Privileged Motif for Targeting Key Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Biphenyl Sulfonamide Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" – frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. The biphenyl sulfonamide motif is a quintessential example of such a scaffold. Its inherent structural features—a flexible biphenyl group providing opportunities for diverse substitutions and a sulfonamide linker capable of critical hydrogen bonding interactions—endow it with the versatility to engage with a wide range of protein classes, including kinases, proteases, nuclear receptors, and inflammasomes. This guide provides an in-depth exploration of the key therapeutic targets of biphenyl sulfonamide compounds, delving into the mechanistic rationale for their activity, detailed experimental protocols for their evaluation, and the structure-activity relationships that govern their potency and selectivity.

I. Targeting Angiogenesis: VEGFR-2 Kinase Inhibition

Pathological angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of these angiogenic signals.[1][2] The binding of its ligand, VEGF-A, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][3] Biphenyl sulfonamides have emerged as potent inhibitors of VEGFR-2, effectively disrupting this pro-tumorigenic pathway.

Mechanism of Action & Structural Insights

Biphenyl sulfonamide-based VEGFR-2 inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The sulfonamide moiety often forms crucial hydrogen bonds with the hinge region of the kinase, while the biphenyl core extends into hydrophobic pockets, with its substituents fine-tuning the compound's affinity and selectivity. Molecular docking studies have illustrated that the urea moiety, often incorporated into these structures, can form critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif of VEGFR-2.[4]

Key Signaling Pathway

Inhibition of VEGFR-2 by biphenyl sulfonamides blocks the phosphorylation of downstream signaling proteins, thereby attenuating pro-angiogenic signaling cascades.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Biphenyl_Sulfonamide Biphenyl Sulfonamide Biphenyl_Sulfonamide->VEGFR-2 Inhibits

Figure 1: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of biphenyl sulfonamide compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from BPS Bioscience or Cell Signaling Technology).[5][6]

  • Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKKK).[6]

  • ATP (Adenosine Triphosphate).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Streptavidin-coated plates.

  • Phospho-tyrosine antibody (e.g., P-Tyr-100).[6]

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the biphenyl sulfonamide compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. To the wells of a 96-well plate, add 25 µL of the diluted compound or vehicle control (DMSO in kinase buffer). b. Add 25 µL of recombinant VEGFR-2 kinase solution (e.g., 5-10 ng/well) to each well. c. Pre-incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 50 µL of a solution containing the biotinylated peptide substrate (e.g., 1.5 µM) and ATP (e.g., 10 µM) in kinase buffer.[6] e. Incubate for 30-60 minutes at 30°C. f. Stop the reaction by adding 50 µL of 50 mM EDTA.

  • Detection: a. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated peptide. b. Wash the plate three times with wash buffer (e.g., TBS-T). c. Add 100 µL of phospho-tyrosine antibody diluted in blocking buffer and incubate for 1 hour. d. Wash the plate three times. e. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour. f. Wash the plate five times. g. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops. h. Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

II. Modulating the Tumor Microenvironment: Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[7] Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[7] Biphenyl sulfonamides have been developed as effective MMP inhibitors, with some demonstrating promising anti-leukemic and anti-metastatic properties.[7][8]

Mechanism of Action & Structural Insights

The primary mechanism of action for many biphenyl sulfonamide MMP inhibitors involves the chelation of the catalytic Zn²⁺ ion in the active site of the enzyme.[7][9] The sulfonamide moiety, often in conjunction with a hydroxamate group, acts as a zinc-binding group (ZBG).[7] Molecular docking and dynamics simulations have revealed that these compounds can form strong bidentate chelation with the zinc ion, and the biphenyl scaffold makes crucial interactions with amino acid residues in the active site, such as His120, Glu121, and Pro140 in MMP-2.[7]

Experimental Protocol: Gelatin Zymography for MMP-2 Activity

This protocol allows for the detection of MMP-2 activity in biological samples and the assessment of its inhibition by biphenyl sulfonamide compounds.

Materials:

  • Polyacrylamide gels containing 1 mg/mL gelatin.

  • SDS-PAGE running buffer.

  • Sample buffer (non-reducing).

  • Cell culture supernatant or tissue lysate.

  • Incubation buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100).

  • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid).

  • Destaining solution (e.g., 40% methanol, 10% acetic acid).

Procedure:

  • Sample Preparation: Collect cell culture supernatant or prepare tissue lysates. Determine protein concentration. Mix samples with non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis: Load equal amounts of protein onto the gelatin-containing polyacrylamide gel. Run the gel under standard SDS-PAGE conditions.

  • Renaturation and Development: a. After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS. b. Incubate the gel in the incubation buffer overnight at 37°C. To test inhibitors, add the biphenyl sulfonamide compound to the incubation buffer at the desired concentrations.

  • Staining and Destaining: a. Stain the gel with the Coomassie Brilliant Blue solution for 1-2 hours. b. Destain the gel until clear bands appear against a blue background.

  • Analysis: Gelatinolytic activity will appear as clear bands, indicating areas where the gelatin has been degraded by MMPs. The intensity of the bands corresponds to the level of MMP activity. Compare the band intensities in the presence and absence of the inhibitor to assess its efficacy.

III. Overcoming Hormone Resistance in Cancer: Androgen Receptor Degradation

The androgen receptor (AR) is a nuclear receptor that plays a critical role in the development and progression of prostate cancer.[10] While androgen deprivation therapy is the standard of care, many patients develop resistance, often through mechanisms involving AR overexpression or mutation.[10] Biphenyl-based compounds are being developed as selective androgen receptor degraders (SARDs), offering a novel therapeutic strategy to overcome this resistance.[11][12]

Mechanism of Action: The PROTAC Approach

Many biphenyl-based AR degraders are designed as Proteolysis-Targeting Chimeras (PROTACs).[8][13][14][15][16] These heterobifunctional molecules consist of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[8][13][14] This brings the AR in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[8][13][14] This approach not only blocks AR signaling but also eliminates the receptor protein, making it a more robust strategy than simple antagonism.[11]

Key Signaling Pathway

Biphenyl-based AR degraders effectively remove the AR protein, preventing its translocation to the nucleus and the transcription of androgen-responsive genes.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR HSP Heat Shock Proteins AR->HSP Bound AR_Androgen AR-Androgen Complex AR->AR_Androgen Forms Proteasome Proteasome AR->Proteasome Ubiquitination & Degradation ARE Androgen Response Element AR_Androgen->ARE Translocates & Binds Biphenyl_Degrader Biphenyl-based AR Degrader Biphenyl_Degrader->AR Binds E3_Ligase E3_Ligase Biphenyl_Degrader->E3_Ligase Recruits Gene_Transcription Gene_Transcription ARE->Gene_Transcription Initiates NLRP3_Pathway cluster_stimuli Stimuli cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Biphenyl_Sulfonamide Biphenyl Sulfonamide Biphenyl_Sulfonamide->NLRP3 Inhibits Assembly IL-1b IL-1b Caspase-1->IL-1b Cleaves Pro-IL-1β to Pro-IL-1b Pro-IL-1b Inflammation Inflammation IL-1b->Inflammation Promotes

Figure 3: NLRP3 Inflammasome Activation and Inhibition.

Experimental Protocol: NLRP3 Inflammasome Activation Assay in Macrophages

This protocol describes a method to assess the inhibitory effect of biphenyl sulfonamides on NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow-derived macrophages (BMDMs).

  • LPS (Lipopolysaccharide).

  • Nigericin or ATP (NLRP3 activators).

  • Opti-MEM.

  • ELISA kit for mouse IL-1β.

  • LDH cytotoxicity assay kit.

Procedure:

  • Cell Culture: Culture BMDMs in complete DMEM.

  • Priming: Seed BMDMs in a 96-well plate. Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to upregulate pro-IL-1β expression. [17]3. Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the biphenyl sulfonamide compound or vehicle control for 30-60 minutes.

  • NLRP3 Activation: a. Activate the NLRP3 inflammasome by adding nigericin (e.g., 5 µM) or ATP (e.g., 5 mM). [17] b. Incubate for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Measure LDH release in the supernatants using an LDH cytotoxicity assay kit to assess cell death and ensure that the observed reduction in IL-1β is not due to cytotoxicity.

  • Data Analysis: Calculate the percent inhibition of IL-1β release for each compound concentration and determine the IC₅₀ value.

V. Clinical Perspectives and Future Directions

The therapeutic potential of biphenyl sulfonamide compounds has been investigated in clinical trials. For instance, Tanomastat (BAY 12-9566) , a biphenyl matrix metalloproteinase inhibitor, has undergone Phase III clinical trials for various cancers, including advanced ovarian and pancreatic cancer. [18][19]Although these trials did not always meet their primary endpoints, they provided valuable insights into the clinical application of this class of compounds. [18][19]The development of N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as broad-spectrum anti-epileptic drugs also highlights the diverse therapeutic applications of this scaffold. [20] The future of biphenyl sulfonamide drug discovery lies in the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The use of structure-based drug design, combinatorial chemistry, and advanced screening platforms will continue to unveil novel therapeutic agents targeting a wide array of diseases. Furthermore, the development of dual-target inhibitors, such as compounds that simultaneously inhibit VEGFR-2 and carbonic anhydrase, represents a promising strategy to combat complex diseases like cancer through a multi-pronged approach.

Quantitative Data Summary

Compound ClassTargetRepresentative Compound(s)Potency (IC₅₀/Kᵢ)Therapeutic AreaReference
MMP InhibitorsMMP-2DH-18, DH-19IC₅₀: 139.45 nM, 115.16 nMLeukemia[7]
NLRP3 InhibitorsNLRP3H28IC₅₀: 0.57 µM, K_D: 1.15 µMInflammatory Diseases[7]
β-N-Acetyl-d-Hexosaminidase InhibitorsOfHex110k, 10u, 10vKᵢ: 4.30 µM, 3.72 µM, 4.56 µMPest Management[9]
Carbonic Anhydrase InhibitorshCA XIVCompound 20Kᵢ: 0.26 nMVarious[21]

Conclusion

The biphenyl sulfonamide scaffold represents a remarkably versatile and enduringly relevant platform in modern drug discovery. Its ability to be tailored to interact with a diverse set of therapeutically important proteins underscores its "privileged" status. The continued exploration of this chemical space, guided by a deep understanding of target biology and structure-activity relationships, promises to deliver novel and effective therapies for a wide range of human diseases. This guide has provided a framework for understanding the key therapeutic targets of biphenyl sulfonamides and the experimental approaches to validate their activity, serving as a valuable resource for researchers dedicated to advancing this promising class of compounds.

References

  • Baidya, S. K., Patel, T., Himaja, A., et al. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Drug Development Research, 85(6), e22255. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 147, 107263. [Link]

  • Robey, R. W., et al. (2001). Androgen receptor signaling in prostate cancer. The American Journal of Medicine, 110(8), 651-659.
  • Martinon, F., Burns, K., & Tschopp, J. (2002). The inflammasome: a molecular platform triggering activation of inflammatory caspases and processing of proIL-1β. Molecular cell, 10(2), 417-426.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Pontiki, E., & Charissopoulos, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Li, Y., et al. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorganic Chemistry, 149, 107433. [Link]

  • Vergote, I., et al. (2003). A phase III randomized trial of BAY 12-9566 (tanomastat) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study. Gynecologic oncology, 91(1), 34-40. [Link]

  • Jiang, S., et al. (2021). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 225, 113783. [Link]

  • Wikipedia contributors. (2023, December 19). Proteolysis targeting chimera. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Amato, R. J., et al. (2000). A phase I trial of the matrix metalloproteinase inhibitor BAY 12-9566 in patients with advanced solid tumors. Investigational new drugs, 18(2), 125–133. [Link]

  • Angeli, A., et al. (2018). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry, 61(17), 7725-7736. [Link]

  • Tinworth, C. P., & Al-Lazikani, B. (2022). An overview of PROTACs: a promising drug discovery paradigm. Future medicinal chemistry, 14(23), 1735–1738. [Link]

  • Astellas Pharma US, Inc. (n.d.). XTANDI® (enzalutamide) capsules. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Androgen receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. ResearchGate. [Link]

  • XVIVO Scientific Animation. (2020, May 12). Targeted Protein Degradation | MOA Animation [Video]. YouTube. [Link]

  • Wang, Y., et al. (2023). Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome. ACS Chemical Neuroscience, 14(10), 1834-1843. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis of novel biphenyl bis-sulfonamide based surfactants of expected biological activity. ResearchGate. [Link]

  • Wikipedia contributors. (2024, January 17). Enzalutamide. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Ponnusamy, S., et al. (2024). Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Moore, M. J., et al. (2003). Comparison of Gemcitabine Versus the Matrix Metalloproteinase Inhibitor BAY 12-9566 in Patients With Advanced or Metastatic Adenocarcinoma of the Pancreas: A Phase III Trial of the National Cancer Institute of Canada Clinical Trials Group. Journal of Clinical Oncology, 21(17), 3296-3302. [Link]

  • Tanaka, T., et al. (2017). N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. Bioorganic & medicinal chemistry letters, 27(17), 4125–4129. [Link]

  • He, Y., et al. (2023). Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer. eLife, 12, e84249. [Link]

  • Rice, M. A., et al. (2023). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Cancers, 15(13), 3429. [Link]

  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • Eckhardt, S. G., et al. (1999). A phase I trial of the matrix metalloproteinase inhibitor BAY 12-9566 in patients with advanced solid tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 5(4), 731–741. [Link]

  • E-Farmakologia.net. (n.d.). Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. Retrieved from [Link]

  • Yaron, J. R. (2017, March 14). How to measure NLRP3 inflammasome activation?. ResearchGate. [Link]

  • Ganesan, K., et al. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 13(11), 2573. [Link]

  • Wang, Y., et al. (2023). Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome. ACS chemical neuroscience, 14(10), 1834–1843. [Link]

  • Eckhardt, S. G., et al. (1999). A phase I dose escalation study of the matrix metalloproteinase inhibitor BAY 12-9566 administered orally in patients with advanced solid tumours. ResearchGate. [Link]

  • ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... [Link]

  • Prostate Cancer UK. (n.d.). Enzalutamide. Retrieved from [Link]

  • Leite, M., & Pinheiro, J. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. bio-protocol, 14(11), e4999. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Chen, T., et al. (2021). Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry, 69(31), 8715-8726. [Link]

  • Ponnusamy, S., et al. (2017). Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. ResearchGate. [Link]

  • Yang, J., et al. (2021). Inflammasome assays in vitro and in mouse models. Current protocols, 1(12), e320. [Link]

  • Bio-Rad. (n.d.). Transcription - Androgen Receptor nuclear signaling Pathway Map. Retrieved from [Link]

  • Wang, B., et al. (2023). Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. Journal of medicinal chemistry, 66(16), 11257–11275. [Link]

Sources

Unlocking the Antimicrobial Potential of Novel Biphenyl Sulfonamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Renewed Focus on Sulfonamide Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to antibiotic discovery. While the golden age of antibiotic discovery has waned, a wealth of untapped potential lies in the reinvestigation and chemical evolution of established pharmacophores. Among these, the sulfonamide scaffold, a cornerstone of early antimicrobial therapy, presents a compelling case for revival. This technical guide delves into the promising antimicrobial potential of a novel class of sulfonamide derivatives: biphenyl sulfonamides. By integrating the foundational principles of sulfonamide chemistry with the unique structural and electronic properties of the biphenyl moiety, we can unlock new avenues for the development of potent and selective antimicrobial agents. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanism of action, antimicrobial spectrum, and structure-activity relationships of these promising compounds.

The Biphenyl Sulfonamide Scaffold: A Strategic Fusion of Pharmacophores

The rationale behind the design of biphenyl sulfonamide compounds lies in the synergistic combination of two key structural motifs: the sulfonamide group and the biphenyl core.

  • The Sulfonamide Engine: The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore with a proven track record in antimicrobial drug discovery.[1] Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and, consequently, DNA replication and repair.[1][2] This targeted inhibition of a key metabolic pathway provides a selective mode of action against susceptible bacteria.

  • The Biphenyl Modulator: The biphenyl moiety, consisting of two connected phenyl rings, introduces several advantageous properties to the sulfonamide scaffold. Its lipophilic nature can enhance the compound's ability to penetrate bacterial cell membranes, potentially overcoming certain resistance mechanisms. Furthermore, the biphenyl core offers a versatile platform for chemical modification. The two phenyl rings provide multiple sites for the introduction of various substituents, allowing for the fine-tuning of the compound's electronic and steric properties to optimize its antimicrobial activity and pharmacokinetic profile.[3] The rotational flexibility of the biphenyl system also allows for conformational adaptability, which can be crucial for effective binding to the target enzyme.[4]

This strategic fusion of the sulfonamide "engine" with the biphenyl "modulator" creates a chemical scaffold with significant potential for the development of novel antimicrobial agents with improved potency, selectivity, and a reduced susceptibility to existing resistance mechanisms.

Synthesis of Biphenyl Sulfonamide Derivatives: A Practical Workflow

The synthesis of biphenyl sulfonamide derivatives can be achieved through several reliable synthetic routes. A common and effective approach involves a multi-step process starting from commercially available precursors. The following workflow outlines a general yet robust methodology.

General Synthetic Workflow

The synthesis typically proceeds in two main stages: the formation of a key intermediate, biphenyl-4-sulfonyl chloride, followed by its reaction with a variety of amines to generate a library of N-substituted biphenyl sulfonamides.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Biphenyl-4-sulfonyl Chloride cluster_stage2 Stage 2: N-Substitution Biphenyl Biphenyl Chlorosulfonation Chlorosulfonation Reaction Biphenyl->Chlorosulfonation Chlorosulfonic Acid Biphenyl_Sulfonyl_Chloride Biphenyl-4-sulfonyl Chloride Chlorosulfonation->Biphenyl_Sulfonyl_Chloride Purification Reaction Sulfonamide Formation Biphenyl_Sulfonyl_Chloride->Reaction Primary/Secondary Amine, Base N_Substituted_Biphenyl_Sulfonamide N-Substituted Biphenyl Sulfonamide Library Reaction->N_Substituted_Biphenyl_Sulfonamide Purification

Caption: General workflow for the synthesis of N-substituted biphenyl sulfonamides.

Detailed Experimental Protocol: Synthesis of Biphenyl-4-sulfonyl Chloride

This protocol describes a standard method for the synthesis of the key intermediate, biphenyl-4-sulfonyl chloride, from biphenyl.

Materials:

  • Biphenyl

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Round-bottom flasks

  • Beakers

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath.

  • Addition of Biphenyl: Add biphenyl to the flask.

  • Slow Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred biphenyl. Maintain the temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with constant stirring. A white precipitate of biphenyl-4-sulfonic acid will form.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove any remaining acid.

  • Conversion to Sulfonyl Chloride: Transfer the biphenyl-4-sulfonic acid to a clean, dry round-bottom flask. Add thionyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Reflux: Reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.

  • Purification: The crude biphenyl-4-sulfonyl chloride can be purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Detailed Experimental Protocol: Synthesis of N-Substituted Biphenyl Sulfonamides

This protocol outlines the general procedure for the synthesis of a library of N-substituted biphenyl sulfonamides from biphenyl-4-sulfonyl chloride and various primary or secondary amines.

Materials:

  • Biphenyl-4-sulfonyl chloride

  • A library of primary and secondary amines

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Separatory funnel

  • Round-bottom flasks

Procedure:

  • Reactant Preparation: Dissolve the desired amine and the base (pyridine or triethylamine) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Sulfonyl Chloride: Slowly add a solution of biphenyl-4-sulfonyl chloride in the same solvent to the stirred amine solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and acidic byproducts.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final products by NMR, IR, and MS to confirm their structure and purity.

Unraveling the Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of sulfonamides is the well-established inhibition of dihydropteroate synthase (DHPS), leading to the disruption of folic acid biosynthesis.[1][2] This bacteriostatic action prevents bacterial proliferation, allowing the host's immune system to clear the infection.[5]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA, Amino Acids) Tetrahydrofolate->Nucleotide_Synthesis Biphenyl_Sulfonamide Biphenyl Sulfonamide Biphenyl_Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by biphenyl sulfonamides.

While DHPS inhibition is the primary mechanism, the biphenyl moiety may contribute to the overall antimicrobial effect through additional mechanisms:

  • Enhanced Membrane Permeability: The lipophilic nature of the biphenyl group could facilitate the passage of the molecule across the bacterial cell membrane, leading to higher intracellular concentrations and more effective inhibition of DHPS.[6]

  • Inhibition of Other Essential Enzymes: It is plausible that biphenyl sulfonamides may interact with and inhibit other bacterial enzymes. For instance, some sulfonamide derivatives have been shown to inhibit the ATPase activity of heat shock protein 90 (Hsp90), which is crucial for bacterial stress responses and survival.[7] Further enzymatic assays are required to explore these possibilities.

  • Disruption of Membrane Integrity: High concentrations of lipophilic compounds can lead to the disruption of the bacterial cell membrane's structure and function. While not the primary mode of action, this could contribute to the bactericidal activity observed with some sulfonamide derivatives at higher concentrations.[8]

In Vitro Antimicrobial Activity: A Quantitative Assessment

The antimicrobial potential of novel biphenyl sulfonamide compounds is evaluated through a series of in vitro assays to determine their spectrum of activity and potency. The minimum inhibitory concentration (MIC) is a key parameter that quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standardized method for determining the MIC of biphenyl sulfonamide compounds against a panel of bacterial and fungal strains.

Materials:

  • Biphenyl sulfonamide compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the biphenyl sulfonamide compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Grow the microbial strains overnight in the appropriate broth. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate broth in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Representative Antimicrobial Activity Data

The following table summarizes representative MIC values for a hypothetical series of biphenyl sulfonamide derivatives against common microbial pathogens. This data illustrates how structural modifications can influence antimicrobial potency.

Compound IDR1R2S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
BPS-01 HH3264>12864
BPS-02 4-ClH8166432
BPS-03 4-NO₂H483216
BPS-04 H4-F163212832
BPS-05 4-Cl4-F24168

Note: This is illustrative data. Actual MIC values will vary depending on the specific compounds and microbial strains tested.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the biphenyl sulfonamide scaffold allows for the elucidation of key structure-activity relationships, guiding the design of more potent and selective antimicrobial agents.

  • Substituents on the Phenyl Rings: The nature and position of substituents on both phenyl rings significantly impact antimicrobial activity. Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), on the phenyl ring attached to the sulfonamide group often enhance potency, potentially by increasing the acidity of the sulfonamide proton and improving its binding to DHPS.[3][8]

  • N-Substitution of the Sulfonamide: The substituent on the sulfonamide nitrogen (N1) plays a crucial role in determining the compound's pKa and, consequently, its ability to penetrate the bacterial cell membrane.[9][10] The introduction of heterocyclic rings at this position has been a successful strategy in the development of clinically used sulfonamides.[10]

  • The Biphenyl Linkage: Modifications to the biphenyl linkage, such as the introduction of linkers or conformational constraints, can influence the molecule's overall shape and flexibility, which can affect its interaction with the target enzyme.

Caption: Key areas for structure-activity relationship studies in biphenyl sulfonamides. (Note: A placeholder image is used in the DOT script. In a real application, this would be replaced with the chemical structure of the biphenyl sulfonamide core.)

Preclinical Evaluation: Cytotoxicity and In Vivo Efficacy

Before a promising antimicrobial compound can be considered for clinical development, its safety and efficacy in a biological system must be thoroughly evaluated. This involves in vitro cytotoxicity assays to assess its effect on mammalian cells and in vivo efficacy studies in animal models of infection.

In Vitro Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Biphenyl sulfonamide compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the biphenyl sulfonamide compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.

In Vivo Efficacy Studies

Experimental Protocol: Murine Systemic Infection Model

This protocol describes a general procedure for evaluating the in vivo efficacy of biphenyl sulfonamide compounds in a mouse model of systemic bacterial infection.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

  • Biphenyl sulfonamide compound formulated for in vivo administration

  • Vehicle control

  • Sterile saline

  • Syringes and needles

  • Animal housing and care facilities

Procedure:

  • Infection: Induce a systemic infection in the mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sublethal dose of the bacterial pathogen.[11]

  • Treatment: At a specified time post-infection, administer the biphenyl sulfonamide compound to the mice via an appropriate route (e.g., IP, IV, or oral).[12] A vehicle control group and a positive control group (treated with a known effective antibiotic) should be included.[12]

  • Monitoring: Monitor the mice for signs of illness and survival over a period of several days.

  • Bacterial Burden Determination: At specific time points, a subset of mice from each group can be euthanized, and their organs (e.g., spleen, liver, kidneys) harvested to determine the bacterial burden (CFU/gram of tissue).[13]

  • Data Analysis: Compare the survival rates and bacterial burdens between the treated and control groups to assess the in vivo efficacy of the compound.

Conclusion and Future Directions

Biphenyl sulfonamides represent a promising class of antimicrobial agents with the potential to address the growing challenge of antimicrobial resistance. Their modular structure allows for extensive chemical modification to optimize their potency, spectrum of activity, and pharmacokinetic properties. The well-understood mechanism of action of the sulfonamide core provides a solid foundation for rational drug design, while the biphenyl moiety offers opportunities for enhancing cellular penetration and potentially engaging in novel interactions with bacterial targets.

Future research in this area should focus on:

  • Expanding the Chemical Diversity: Synthesizing and screening a broader range of biphenyl sulfonamide derivatives with diverse substitution patterns to further explore the structure-activity landscape.

  • Elucidating Secondary Mechanisms of Action: Investigating potential alternative or synergistic mechanisms of action beyond DHPS inhibition to better understand the full antimicrobial profile of these compounds.

  • In-depth Evaluation against Resistant Strains: Testing lead compounds against a wide panel of clinically relevant, multidrug-resistant bacterial and fungal pathogens.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of the most promising candidates.

Through a concerted and multidisciplinary approach, the full therapeutic potential of novel biphenyl sulfonamide compounds can be realized, contributing to the development of the next generation of effective antimicrobial agents.

References

  • Al-Bayati, F. A., & Amin, H. H. (2012). Synthesis, characterization and in vitro antibacterial activity of new Schiff bases and their complexes with cobalt (II) and nickel (II). Journal of Al-Nahrain University, 15(1), 74-82.
  • Chen, T., Liu, Y., Li, Z., Wang, Y., & Liu, H. (2020). Synthesis and biological evaluation of novel biphenyl-sulfonamide derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Isik, S., & Özdemir-Koçak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 1-6.[8]

  • Nassr, L. A., Al-Abdullah, E. S., & Al-Salahi, R. A. (2018).
  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Journal of pharmaceutical sciences, 57(9), 1455-1478.[9]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Zhang, Y., Wang, Y., Li, Y., & Guo, L. P. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5898.[3]

  • Zubair, M. S., & Arshad, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 10(61), 37333-37349.[1]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Sulfonamide (medicine). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview [Video]. YouTube. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Weingarth, M., & Breukink, E. (2018, September 27). Antibiotics' mode of action observed in the bacterial cell membrane. Utrecht University. Retrieved from [Link]

  • Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial agents and chemotherapy, 35(8), 1527.
  • Martin, M. D., et al. (2024). Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli. STAR protocols, 5(3), 103387.[13]

  • Nagornykh, A. M., et al. (2022). Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts. PloS one, 17(2), e0263884.[14]

  • Fernandez, J., et al. (2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. Antibiotics, 11(9), 1195.[12]

  • Quora. (2018, March 18). Why do sulfonamides have a selective action on bacteria? Retrieved from [Link]

  • Shomu's Biology. (2014, March 11). Antibiotic resistance against sulfonamides [Video]. YouTube. [Link]

  • Taha, M. O., et al. (2011). Some sulfonamide drugs inhibit ATPase activity of heat shock protein 90: investigation by docking simulation and experimental validation. Journal of enzyme inhibition and medicinal chemistry, 26(4), 475-481.[7]

  • Pharma Guide. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]

  • Ghorab, M. M., et al. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. RSC advances, 10(70), 42938-42951.[15]

  • Chan, W. C., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. Molecules, 25(18), 4236.[4]

  • University of California, Los Angeles. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).[16]

  • 5 Minute Antimicrobials. (2022, October 11). Sulfonamides [Video]. YouTube. [Link]

  • bioRxiv. (2022, June 30). Molecular mechanism of plasmid-borne resistance to sulfonamides. Retrieved from [Link]

  • Martin, M. D., et al. (2024). Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli. STAR protocols, 5(3), 103387.[13]

  • PubMed. (1944). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Retrieved from [Link]

  • PubMed Central. (2018). In Vivo Biocompatibility and In Vitro Efficacy of Antimicrobial Gendine-Coated Central Catheters. Retrieved from [Link]

  • PubMed. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Retrieved from [Link]

  • Utrecht University. (2018, September 27). Antibiotics' mode of action observed in the bacterial cell membrane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Retrieved from [Link]

  • MDPI. (2022, September 7). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved from [Link]

  • SciSpace. (n.d.). Replacing sulfa drugs with novel DHPS inhibitors. Retrieved from [Link]

  • UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC, MBC and MFC (µg/mL) values of sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Enzyme Inhibition Mechanisms of [1,1'-Biphenyl]-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate and characterize the enzyme inhibition mechanisms of compounds based on the [1,1'-Biphenyl]-2-sulfonamide scaffold. This privileged structure has demonstrated activity against a diverse range of enzyme targets, making a systematic and mechanistically driven approach essential for its development as a potential therapeutic agent. This document emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core is a versatile scaffold found in inhibitors of various enzyme classes. The inherent chemical properties of this structure—a rigid biphenyl system providing a platform for diverse substitutions and a sulfonamide group capable of critical interactions with enzyme active sites—have led to its identification as a modulator of several key enzymes implicated in disease. Documented targets for derivatives of this scaffold include, but are not limited to:

  • Matrix Metalloproteinases (MMPs) : Involved in tissue remodeling, cancer, and inflammation.[1][2][3]

  • Carbonic Anhydrases (CAs) : Key players in pH regulation and linked to glaucoma, epilepsy, and cancer.[4][5][6]

  • Protein Tyrosine Phosphatase 1B (PTP1B) : A critical negative regulator of insulin signaling, making it a target for diabetes and obesity.[7]

  • α-Glucosidase : An enzyme involved in carbohydrate digestion, targeted for the management of type 2 diabetes.[8]

  • β-N-Acetyl-d-hexosaminidase : Implicated in chitin metabolism, presenting opportunities for insecticide development.[9]

Given this broad target landscape, a robust and logical investigative workflow is paramount to elucidate the specific mechanism of action (MoA) for any novel this compound derivative.

Part 1: The Investigative Workflow: A Phased Approach to Elucidating Mechanism of Action

A successful investigation into enzyme inhibition is a multi-step process that moves from broad screening to detailed mechanistic studies. Each phase builds upon the last, providing a deeper understanding of the inhibitor's interaction with its target enzyme.

investigative_workflow cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Reversibility & Kinetics cluster_2 Phase 3: Advanced Characterization P1 Assay Development & Validation P2 IC50 Determination P1->P2 P3 Reversibility Assays P2->P3 P4 Kinetic Analysis (Mode of Inhibition) P3->P4 P5 Binding Site Identification P4->P5 P6 Selectivity Profiling P5->P6 inhibition_modes cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E Free Enzyme (E) ES Enzyme-Substrate (ES) E:f0->ES:f0 EI Enzyme-Inhibitor (EI) E:f0->EI:f0 S Substrate (S) S->E:f0 I Inhibitor (I) I->E:f0 P Product (P) ES:f0->P ESI Enzyme-Substrate-Inhibitor (ESI) E2 E ES2 ES E2:f0->ES2:f0 EI2 EI E2:f0->EI2:f0 S2 S S2->E2:f0 S2->EI2:f0 I2 I I2->E2:f0 I2->ES2:f0 P2 P ES2:f0->P2 ESI2 ESI ES2:f0->ESI2:f0 EI2:f0->ESI2:f0 E3 E ES3 ES E3:f0->ES3:f0 S3 S S3->E3:f0 I3 I I3->ES3:f0 P3 P ES3:f0->P3 ESI3 ESI ES3:f0->ESI3:f0

Figure 2: Simplified schemes for different modes of reversible enzyme inhibition.

Protocol 4: Kinetic Analysis for Mode of Inhibition Determination

  • Experimental Design: Create a matrix of reactions. Vary the substrate concentration along one axis (e.g., 0.5x, 1x, 2x, 5x, 10x Km) and the inhibitor concentration along the other axis (e.g., 0, 0.5x, 1x, 2x IC50).

  • Data Collection: Measure the initial velocity for every combination of substrate and inhibitor concentration.

  • Data Analysis and Visualization: The most common method for visualizing this data is the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). [10][11][12]

    • Competitive Inhibition: Lines for different inhibitor concentrations intersect on the y-axis. Apparent Km increases, Vmax remains unchanged.

    • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km remains unchanged.

    • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.

    • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are affected.

    While the Lineweaver-Burk plot is excellent for visualization, it can distort experimental error. [12]For more accurate determination of the inhibition constants (Ki and αKi), other plots are superior.

    • Dixon Plot: Plots 1/velocity vs. inhibitor concentration at different fixed substrate concentrations. It is useful for determining Ki for competitive and mixed inhibitors. [2][13] * Cornish-Bowden Plot: Plots substrate concentration/velocity vs. inhibitor concentration. This plot is particularly useful for distinguishing between mixed and uncompetitive inhibition and for determining the Ki' (the dissociation constant for the ESI complex). [2][13][14] Table 2: Interpreting Kinetic Data from Different Plots

Inhibition TypeLineweaver-Burk PlotEffect on KmEffect on Vmax
Competitive Intersect at Y-axisIncreasesUnchanged
Non-competitive Intersect at X-axisUnchangedDecreases
Uncompetitive Parallel LinesDecreasesDecreases
Mixed Intersect off-axesChangesDecreases

Part 4: Phase 3 - Advanced Mechanistic and Selectivity Studies

With the mode of inhibition established, further studies can probe the specific binding interactions and the inhibitor's selectivity.

Binding Site Characterization

Identifying the inhibitor's binding site provides crucial structural information for further drug development and optimization.

  • Molecular Docking: In silico studies can predict the binding pose of the this compound within the enzyme's active or allosteric sites. This is particularly insightful for metalloenzymes like MMPs and CAs, where the sulfonamide moiety can coordinate with the active site zinc ion. [1]* Site-Directed Mutagenesis: Mutating key amino acid residues in the predicted binding pocket and re-evaluating inhibition can experimentally validate the docking predictions. A significant loss in potency upon mutation of a specific residue strongly suggests its involvement in inhibitor binding.

  • X-ray Crystallography: Co-crystallizing the inhibitor with the target enzyme provides the most definitive, high-resolution structural evidence of the binding mode.

Selectivity Profiling

A critical aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects.

  • Panel Screening: The this compound compound should be tested against a panel of related enzymes (e.g., other MMPs or CAs) and a diverse set of unrelated enzymes to assess its selectivity profile.

  • Cell-Based Assays: Moving from biochemical assays to cell-based models is crucial to confirm that the compound can engage its target in a more physiologically relevant environment and exert the desired functional effect. [15]

Conclusion: Synthesizing a Complete Mechanistic Picture

By following this structured, multi-phased approach, researchers can move systematically from an initial hit to a well-characterized enzyme inhibitor. This guide emphasizes a logical progression of experiments, from determining basic potency (IC50) to elucidating the precise kinetic mechanism of action and assessing selectivity. The integration of robust protocols, self-validating controls, and appropriate data analysis techniques ensures the generation of high-quality, trustworthy data, which is the bedrock of successful drug discovery and development. This rigorous methodology will enable the full potential of the this compound scaffold to be explored and exploited for therapeutic benefit.

References

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. (n.d.). Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. (2024). Drug Development Research. PubMed. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2013). Bioinorganic Chemistry and Applications. PMC. [Link]

  • Enzyme Inhibition. (n.d.). TeachMePhysiology. [Link]

  • Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. (2024). Knya. [Link]

  • Dixon (A) and Cornish-Bowden (B) plots illustrating mixed-type... (n.d.). ResearchGate. [Link]

  • Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. (n.d.). ResearchGate. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. ACS Publications. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MedSchoolCoach. [Link]

  • Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy. (2002). Journal of Neuroimmunology. PubMed. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Methods and Protocols. PubMed. [Link]

  • Reversible vs Irreversible Inhibition. (2022). YouTube. [Link]

  • Enzyme Inhibition. (n.d.). e-PG Pathshala. [Link]

  • A Simple Graphical Method for Determining the Inhibition Constants of Mixed, Uncompetitive and Non-Competitive Inhibitors. (1974). Biochemical Journal. SciSpace. [Link]

  • Synthesis of radiolabeled biphenylsulfonamide matrix metalloproteinase inhibitors as new potential PET cancer imaging agents. (2003). Bioorganic & Medicinal Chemistry Letters. PubMed. [Link]

  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. (2018). Mediators of Inflammation. PMC. [Link]

  • N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. (2017). Bioorganic & Medicinal Chemistry Letters. PubMed. [Link]

  • 5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). eCampusOntario Pressbooks. [Link]

  • Lineweaver–Burk plot. (n.d.). Wikipedia. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2016). Molecules. PMC. [Link]

  • 8.7: Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable. [Link]

  • Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]

  • A graphical method for determining inhibition constants. (2008). Nature. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). Methods in Molecular Biology. PubMed. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. ACS Publications. [Link]

  • How to calculate IC50 from the calculated concentration of unknown samples? (2021). ResearchGate. [Link]

  • Analysis of continuous enzyme kinetic data using ICEKAT. (2018). PLoS ONE. PMC. [Link]

  • Fitting enzyme kinetics data with Solver. (2020). Protocols.io. [Link]

  • Dixon plot (A) and Cornish-Bowden plot (B) analyses of the inhibition... (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Cell-based assays for evaluating cytotoxicity of [1,1'-Biphenyl]-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocols for the Cellular Cytotoxicity Profiling of [1,1'-Biphenyl]-2-sulfonamide

Introduction: Unveiling the Cellular Impact of this compound

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutics ranging from antimicrobial and anti-inflammatory agents to diuretics and anticonvulsants.[1][2][3] The this compound scaffold represents a class of compounds with significant therapeutic potential, with derivatives being explored as novel anti-epileptic drugs and dual angiotensin/endothelin receptor antagonists for kidney disorders.[4][5] As with any promising therapeutic candidate, a thorough understanding of its safety profile is paramount. The initial step in this critical path is the in vitro evaluation of cytotoxicity, which provides essential insights into how the compound interacts with cells and determines its potential for inducing cell death.[6][7]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a suite of robust, cell-based assays to comprehensively evaluate the cytotoxic profile of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our approach is multi-parametric, designed to not only quantify cell death but also to elucidate the underlying mechanisms, such as necrosis, apoptosis, oxidative stress, and mitochondrial dysfunction.

Foundational Strategy: A Multi-Assay Approach to Cytotoxicity

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through distinct biochemical pathways. A comprehensive assessment, therefore, necessitates a multi-pronged approach that interrogates various cellular health indicators.[8][9] This guide integrates five key assays, each providing a unique piece of the cytotoxicity puzzle.

  • Metabolic Viability (MTT Assay): Measures the metabolic activity of a cell population, which is often correlated with cell viability.[10]

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[11][12]

  • Apoptosis (Caspase-3/7 Assay): Detects the activity of key executioner caspases, which are central to the programmed cell death pathway of apoptosis.[13][14]

  • Oxidative Stress (ROS Assay): Measures the generation of reactive oxygen species (ROS), a common mechanism of drug-induced toxicity.[15]

  • Mitochondrial Health (MitoTracker Assay): Assesses changes in mitochondrial mass, as mitochondria are frequent targets of xenobiotic toxicity.[16][17]

By combining these assays, researchers can build a detailed "cytotoxicity signature" for this compound, providing a robust foundation for further preclinical development.

General Experimental Workflow

A standardized workflow is critical for generating reproducible and comparable data across different assays. The following diagram and steps outline a universal process for preparing cells and treating them with the test compound.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate_adhesion Incubate 24h for adhesion & recovery seed->incubate_adhesion add_compound Add compound dilutions & controls to wells incubate_adhesion->add_compound prep_compound Prepare serial dilutions of This compound prep_compound->add_compound incubate_exposure Incubate for desired exposure time (e.g., 24, 48, 72h) add_compound->incubate_exposure assay_select Perform specific cytotoxicity assays (MTT, LDH, Caspase, etc.) incubate_exposure->assay_select readout Measure signal (Absorbance/Fluorescence/ Luminescence) assay_select->readout calculate Calculate % Viability/ Cytotoxicity readout->calculate plot Plot dose-response curves & determine IC50 calculate->plot G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme is reduced by Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization is dissolved by Enzyme->Formazan to form Measurement Measure Absorbance (~570 nm) Solubilization->Measurement enabling

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours. [18]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL. [19]4. Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form. [18][19]5. Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [18]6. Readout: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance on a microplate reader at a wavelength between 540 and 590 nm. [2][10]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Membrane Integrity: LDH Release Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of necrosis. [12]The LDH assay measures the activity of this released enzyme, which serves as a reliable indicator of cytotoxicity. [11]

G cluster_cell Cell State Viable Viable Cell (Intact Membrane) LDH is intracellular Necrotic Necrotic Cell (Compromised Membrane) LDH LDH Released into Medium Necrotic->LDH releases Assay LDH Assay Reagent (Lactate + Tetrazolium Salt) LDH->Assay catalyzes reaction with Color Colored Formazan Product Assay->Color to produce Measurement Measure Absorbance (~490 nm) Color->Measurement

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up additional control wells for determining maximum LDH release.

  • Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO).

    • Untreated Control: Cells in medium only.

    • Maximum LDH Release Control: Lyse untreated cells by adding a lysis buffer (often provided in commercial kits) 45 minutes before the end of the incubation period.

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the reconstituted LDH assay reagent to each well containing the supernatant. Mix gently. [11]6. Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light. [11]7. Stop Reaction: Add 50 µL of Stop Solution (if included in the kit) to each well. [11]8. Readout: Measure the absorbance at a wavelength between 490 and 520 nm. [11]9. Data Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity for each sample using the formula:

    • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.

Mechanistic Cytotoxicity Assays

To understand how this compound may be inducing cell death, it is essential to perform assays that probe specific cellular pathways.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. [20]The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7, generating a luminescent signal proportional to caspase activity. [13]

G Pro_Caspase Procaspase-3/7 (Inactive) Active_Caspase Caspase-3/7 (Active) Pro_Caspase->Active_Caspase Substrate_Cleavage Cellular Substrates (e.g., PARP) Active_Caspase->Substrate_Cleavage cleaves Apoptotic_Signal Apoptotic Signal (e.g., Compound-Induced Stress) Apoptotic_Signal->Pro_Caspase triggers activation of Cleaved_Substrates Cleaved Substrates Substrate_Cleavage->Cleaved_Substrates Apoptosis Apoptosis Cleaved_Substrates->Apoptosis

Caption: Role of Caspase-3/7 in the apoptotic pathway.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega). [13]3. Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control. A positive control, such as staurosporine, should be included to validate the assay.

Oxidative Stress: ROS-Glo™ H₂O₂ Assay

Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The ROS-Glo™ H₂O₂ Assay is a sensitive, luminescent method that directly measures the level of hydrogen peroxide (H₂O₂), a stable and common ROS. [15][21]The assay substrate reacts with H₂O₂ to produce a luciferin precursor, which is then converted to luciferin, generating a light signal proportional to the H₂O₂ concentration. [22] Protocol: ROS-Glo™ H₂O₂ Assay

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate and incubate for 24 hours.

  • Compound and Substrate Addition: Add the H₂O₂ Substrate Solution to the cells. Immediately after, add the serial dilutions of this compound. A known ROS inducer, like menadione, should be used as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 2 to 6 hours). [23]4. Detection Reagent Addition: Add 100 µL of ROS-Glo™ Detection Solution to each well. [23]5. Incubation: Incubate for 20 minutes at room temperature. [23]6. Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration to determine the dose-dependent induction of ROS.

Mitochondrial Health: MitoTracker™ Staining

Mitochondria are critical for cell survival and are often a primary target for drug-induced toxicity. [17]MitoTracker™ dyes are fluorescent probes that accumulate in mitochondria. [16]Changes in mitochondrial mass or integrity can be semi-quantitatively assessed by measuring the fluorescence intensity. For example, MitoTracker™ Green FM fluorescence is dependent on mitochondrial mass but independent of mitochondrial membrane potential. [16] Protocol: MitoTracker™ Green FM Staining

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with this compound as previously described.

  • Dye Preparation: Prepare a stock solution of MitoTracker™ Green FM in anhydrous DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration (e.g., 20-200 nM). 3. Staining: Remove the compound-containing medium from the wells and add the MitoTracker™ working solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light. 5. Washing (Optional but Recommended): Gently wash the cells with pre-warmed medium or PBS to remove excess dye and reduce background fluorescence.

  • Readout: Measure the fluorescence using a microplate reader with the appropriate excitation/emission settings (approx. 490/516 nm for MitoTracker™ Green FM). Alternatively, visualize the cells using fluorescence microscopy.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells to determine the percentage change in mitochondrial mass.

Data Summary and Interpretation

To facilitate a comprehensive analysis, the results from all assays should be compiled and compared. The IC₅₀ values (the concentration at which 50% of the maximal effect is observed) provide a quantitative measure of potency for each cytotoxic endpoint.

Assay TypeEndpoint MeasuredHypothetical IC₅₀ for this compoundInterpretation
MTT Assay Metabolic Activity / Viability50 µMIndicates a moderate reduction in overall cell health and proliferation.
LDH Assay Necrosis (Membrane Integrity)> 200 µMSuggests that at concentrations below 200 µM, the compound does not primarily induce necrotic cell death.
Caspase-3/7 Assay Apoptosis45 µMThe IC₅₀ is similar to the MTT result, strongly suggesting that the observed loss of viability is due to apoptosis.
ROS-Glo™ Assay H₂O₂ Production30 µMIndicates that oxidative stress occurs at concentrations that also induce apoptosis, suggesting it may be an upstream event.
MitoTracker™ Assay Mitochondrial Mass60 µMA decrease in mitochondrial mass at similar concentrations suggests potential mitochondrial involvement in the apoptotic pathway.

Integrated Analysis: In this hypothetical scenario, the data collectively suggest that this compound induces cytotoxicity primarily through an apoptotic mechanism, which may be initiated by oxidative stress. The lack of significant LDH release at similar concentrations indicates that necrosis is not the primary mode of cell death. This detailed profile is invaluable for guiding further mechanistic studies and making informed decisions in the drug development process.

References

  • Jampilek, J., & Kralova, K. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biointerface Research in Applied Chemistry, 12(4), 5462-5491. Available at: [Link]

  • Tanaka, T., Yajima, N., Kiyoshi, T., Miura, Y., & Iwama, S. (2017). N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. Bioorganic & medicinal chemistry letters, 27(17), 4118–4121. Available at: [Link]

  • Legrand, C., Bour, J. M., Jacob, C., Capiaumont, J., Martial, A., Marc, A., Wudtke, M., Kretzmer, G., Demarous, O., & Fraissigne, J. (1992). Lactate dehydrogenase (LDH) activity of the cultured cells as an index of the cytotoxicity of the engineered substrates. Journal of biotechnology, 25(3), 231–243. (Protocol details are mirrored in modern guides, e.g., from NIH). Available at: [Link]

  • Kamaraj, C., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon, 11(10), e30799. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Chalah, A., & Khosravi-Far, R. (2018). A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry. Current protocols in immunology, 122(1), e50. Available at: [Link]

  • Eisenbrand, G., Pool-Zobel, B., Baker, V., Balls, M., Blaauboer, B. J., Boobis, A., ... & van der Zandt, J. (2002). Methods of in vitro toxicology. Food and chemical toxicology, 40(2-3), 193-236. (General principles are widely cited). Available at: [Link]

  • Al-Omair, M. A. (2010). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 9(1), 49-56. Available at: [Link]

  • BMG Labtech. (n.d.). ROS detection in a cell-based format using the Promega ROS-Glo™ assay. BMG Labtech. Available at: [Link]

  • Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(5), 410–416. Available at: [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. ResearchGate. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Technology Networks. (n.d.). ROS-Glo H2O2 Assay Novel Luminescence based Assay for ROS Measurement. Technology Networks. Available at: [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

  • Google Patents. (2018). WO2018071784A1 - Biphenyl sulfonamide compounds for the treatment of kidney diseases or disorders. Google Patents.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. G-Biosciences. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap Synapse. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Results for "Cytotoxicity Assay". Springer Nature. Available at: [Link]

  • ResearchGate. (2017). Protocol for assessing mitochondrial mass in fibroblasts using MitoTracker Green. ResearchGate. Available at: [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity. Agilent. Available at: [Link]

Sources

In vivo experimental design for testing [1,1'-Biphenyl]-2-sulfonamide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic In Vivo Experimental Design for Efficacy Testing of [1,1'-Biphenyl]-2-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for designing and executing in vivo efficacy studies for the novel compound, this compound. The sulfonamide functional group is the basis for a wide array of drugs with pharmacological activities including anti-inflammatory, diuretic, and hypoglycemic effects.[1][2] Given the structural novelty of the biphenyl scaffold combined with the sulfonamide moiety, a systematic in vivo evaluation is paramount. This guide offers a strategic framework, detailed protocols, and expert insights into selecting appropriate animal models, defining efficacy endpoints, and integrating pharmacokinetic/pharmacodynamic (PK/PD) and preliminary toxicology assessments. The protocols provided herein are designed to be robust and self-validating, adhering to the principles outlined by the FDA and the ARRIVE guidelines for animal research.[3][4][5]

Introduction: Scientific Rationale & Therapeutic Potential

This compound is a compound of interest due to its core structure, which combines a biphenyl group with a sulfonamide functional group. While the broader class of sulfonamides is well-known for its antimicrobial properties by inhibiting bacterial folic acid synthesis[6][7], many non-antibacterial sulfonamides exhibit diverse pharmacological activities.[8] For instance, certain sulfonamides are potent anti-inflammatory agents, diuretics, or anticonvulsants.[1][8] Notably, N-alkyl derivatives of this compound have demonstrated significant anticonvulsant effects in established murine models of epilepsy.[9] Furthermore, other biphenyl sulfonamide compounds have been investigated as dual angiotensin and endothelin receptor antagonists for treating kidney disease.[10]

This confluence of evidence suggests that this compound could possess therapeutic efficacy in several areas, primarily:

  • Inflammatory Disorders: A common activity for the sulfonamide class.

  • Neurological Conditions: Such as epilepsy, based on data from closely related analogues.[9]

  • Oncology: A frequent target for novel small molecules.

This guide will focus primarily on an anti-inflammatory application as the initial strategic path for efficacy testing, due to the well-established and highly translatable preclinical models available.[11][12] The principles and many of the protocols, particularly those for PK/PD and toxicology, are broadly applicable to other potential indications.

Foundational Mechanistic Hypothesis

The primary hypothesis for an anti-inflammatory effect is the inhibition of key inflammatory mediators. While the precise target of this compound is yet to be elucidated, many anti-inflammatory sulfonamides function by inhibiting enzymes like carbonic anhydrase or pathways involving prostaglandins and leukotrienes.[1][12] Our experimental design will therefore incorporate endpoints that can provide insight into these potential mechanisms.

Pre-formulation and In Vivo Feasibility

Before embarking on extensive efficacy studies, critical preparatory steps must be undertaken to ensure the compound can be effectively and safely administered.

  • Solubility and Formulation: The solubility of this compound must be determined in various pharmaceutically acceptable vehicles. A common starting point for preclinical oral formulations is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.[13] For intravenous (IV) administration, a solution in a vehicle like 5% dextrose in water (D5W) or a co-solvent system (e.g., DMSO/PEG400/Saline) may be necessary.

  • Maximum Tolerated Dose (MTD) Study: A preliminary, acute MTD study is essential. This involves administering escalating single doses of the compound to a small number of rodents (e.g., ICR mice) to identify the highest dose that does not cause significant morbidity or mortality.[14][15] This data is crucial for selecting a safe dose range for subsequent efficacy studies.

Phase 1 Efficacy Screening: Acute Inflammation Model

The initial efficacy assessment should utilize a rapid and robust model of acute inflammation. The carrageenan-induced paw edema model in rats or mice is a gold-standard for this purpose.[11][13] It is a well-characterized model that is highly predictive of cyclooxygenase (COX) pathway inhibition.

Experimental Workflow: Carrageenan-Induced Paw Edema

The workflow below outlines the critical steps for this initial efficacy screen.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Dosing & Induction cluster_eval Phase 3: Efficacy Evaluation P1 Animal Acclimatization (7 days) P2 Randomization & Grouping (n=8-10 per group) P1->P2 P3 Baseline Paw Volume Measurement (Plethesmometer) P2->P3 T1 Compound Administration (e.g., Oral Gavage) - Vehicle Control - Test Compound (3 doses) - Positive Control (Indomethacin) P3->T1 T= -1 hr T2 Inflammation Induction (1% Carrageenan Subplantar Injection) (1 hr post-dosing) T1->T2 E1 Paw Volume Measurement (Hourly for 6 hours) T2->E1 T= 0 hr E2 Calculate % Inhibition of Edema E1->E2 E3 Terminal Endpoint: Tissue Collection (Paw) for Histology/Biomarkers (e.g., PGE2) E1->E3

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Sprague-Dawley rats (180-220g). Acclimatize animals for at least 7 days prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping: Randomly assign animals to the following groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group 2: this compound (10 mg/kg, oral)

    • Group 3: this compound (30 mg/kg, oral)

    • Group 4: this compound (100 mg/kg, oral)

    • Group 5: Positive Control (Indomethacin, 10 mg/kg, oral)

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the assigned treatment to each animal by oral gavage. c. One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[13] d. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time t) - (Initial paw volume). b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 c. Analyze data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Expected Data & Interpretation

The results can be summarized in a table to clearly visualize the dose-dependent efficacy of the compound.

Treatment GroupDose (mg/kg)Mean Edema Volume at 3h (mL) ± SEM% Inhibition at 3h
Vehicle Control-0.85 ± 0.05-
This compound100.72 ± 0.0615.3
This compound300.51 ± 0.0440.0
This compound1000.33 ± 0.0361.2
Indomethacin100.29 ± 0.0365.9
*p < 0.05 compared to Vehicle Control

A dose-dependent reduction in paw edema, as shown in the hypothetical data above, would provide strong initial evidence of the anti-inflammatory efficacy of this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug concentration and its pharmacological effect is crucial for optimizing dosing regimens.[14] A satellite group of animals should be included in efficacy studies or a separate, dedicated PK study should be performed.

PK/PD Experimental Design

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK1 Administer Compound (e.g., 30 mg/kg PO) PK2 Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) PK1->PK2 PK3 Plasma Isolation PK2->PK3 PK4 LC-MS/MS Analysis of Compound Concentration PK3->PK4 PK5 Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) PK4->PK5 PD3 Measure Efficacy Endpoint (% Edema Inhibition) Correlation PK/PD Modeling: Correlate Plasma Exposure (AUC) with Biomarker Inhibition (PGE2) and Efficacy (% Edema Inhibition) PK5->Correlation PD1 Administer Compound (Multiple Doses) PD2 Induce Inflammation (e.g., Carrageenan) PD1->PD2 PD2->PD3 PD4 Collect Target Tissue (e.g., Paw Exudate) PD2->PD4 PD3->Correlation PD5 Measure Biomarker (e.g., PGE2 levels by ELISA) PD4->PD5 PD5->Correlation

Caption: Integrated workflow for PK/PD analysis.

Protocol: Rodent Pharmacokinetic Study
  • Animals: Use male Sprague-Dawley rats (cannulated, if possible, for serial sampling) or mice.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., 30 mg/kg oral gavage) and an intravenous route (e.g., 2 mg/kg) to determine bioavailability.[14]

  • Sampling: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for quantifying the compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t1/2 (half-life).

Pharmacokinetic Data Summary (Hypothetical)
ParameterOral (30 mg/kg)IV (2 mg/kg)
Cmax (ng/mL)28503500
Tmax (h)1.00.25
AUC (0-inf) (h*ng/mL)85001700
t1/2 (h)3.53.2
Bioavailability (%)33.3-

This data provides critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, informing dose selection and frequency for future, more complex studies.[16]

Preliminary In Vivo Toxicology Assessment

All preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable, especially for studies intended to support regulatory filings.[3] While a full GLP toxicology package is a separate, extensive program, preliminary safety endpoints should be integrated into efficacy studies.

Key Toxicology Endpoints
  • Clinical Observations: Monitor animals daily for any signs of distress, including changes in posture, activity, breathing, and grooming.

  • Body Weight: Record body weights at baseline and at regular intervals throughout the study. Significant weight loss (>15-20%) is a key sign of toxicity.[14]

  • Clinical Pathology (Optional in early studies): For longer-term studies, blood can be collected at termination for hematology and clinical chemistry analysis to assess organ function.

These preliminary safety assessments are vital for building a comprehensive profile of the compound and are required by regulatory bodies like the FDA before advancing to human trials.[3][17]

Adherence to Animal Welfare and Reporting Guidelines

Scientific integrity and reproducibility are paramount in preclinical research. All experiments described should be designed, conducted, and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[4][5][18]

Key principles of the ARRIVE guidelines include:

  • Sample Size: Justify the sample size used in each experiment, often through a power calculation.

  • Randomization: Describe the method used to randomize animals to treatment groups.

  • Blinding: Where possible, the experimenter assessing the outcomes should be blinded to the treatment allocation.

  • Reporting: Clearly report all experimental details, including animal strain, age, sex, housing conditions, and all procedural details, to allow for independent replication.[19]

Conclusion & Future Directions

This application note provides a strategic and detailed framework for the initial in vivo efficacy evaluation of this compound, focusing on its potential as an anti-inflammatory agent. A positive outcome in the acute paw edema model, supported by a viable pharmacokinetic profile and no overt signs of toxicity, would build a strong case for advancing the compound.

Subsequent steps would involve testing in more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis)[11], exploring alternative therapeutic avenues such as epilepsy using established models (e.g., maximal electroshock seizure [MES] or pentylenetetrazol [scPTZ] models)[9], and initiating formal GLP-compliant toxicology studies.[15][20]

References

  • Ismail, M. M. F., & El-Sayed, M. A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6255–6267. [Link]

  • Al-Ghananeem, A. M. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Scholars International Journal of Biochemistry, 2(7), 123-131. [Link]

  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Tanaka, T., Yajima, N., Kiyoshi, T., Miura, Y., & Iwama, S. (2017). N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. Bioorganic & Medicinal Chemistry Letters, 27(17), 4118–4121. [Link]

  • Wang, Y., Yu, J., & Luo, Y. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 11139. [Link]

  • Aghaei, Z., et al. (2023). Experimental animal models of chronic inflammation. Inflammopharmacology, 31(4), 1637-1653. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. [Link]

  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. [Link]

  • The NC3Rs. (n.d.). The ARRIVE guidelines 2.0. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]

  • Wang, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 14(9), 1269–1276. [Link]

  • Google Patents. (2018).
  • ResearchGate. (2019). (PDF) Antimicrobial sulfonamide drugs. [Link]

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Getpe, M., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1426-1433. [Link]

  • National Cancer Institute. (n.d.). Animal Models Used by PREVENT. [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • ADIS. (n.d.). Clinical Pharmacokinetics of Sulphonamides and Their N4-Acetyl Derivatives. [Link]

  • Pharmaron. (n.d.). GLP Toxicology Studies I Preclinical Toxicology Services. [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410. [Link]

  • ResearchGate. (2009). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. [Link]

  • JoVE. (2023). Video: Mouse Models of Cancer Study. [Link]

  • DDReg. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

  • Neurofit. (n.d.). Animal and cellular models of acute inflammation. [Link]

  • GoodRx Health. (2023). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Day, C. P., et al. (2015). Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. Cell, 163(1), 39–53. [Link]

  • AMSbio. (n.d.). Preclinical research strategies for drug development. [Link]

  • Rather, M. A., et al. (2017). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation, 40(6), 1849–1866. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Vivotecnia. (n.d.). General Toxicology Studies. [Link]

  • Patsnap. (2024). What is the mechanism of Sulfanilamide?. [Link]

  • Taconic Biosciences. (n.d.). Genetically Engineered Rodent Models and Humanized Mice. [Link]

  • EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. [Link]

  • FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. [Link]

  • ResearchGate. (2010). (PDF) Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. [Link]

Sources

Application Notes and Protocols for Kinase Inhibition Profiling of [1,1'-Biphenyl]-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the kinase inhibition profiling of [1,1'-Biphenyl]-2-sulfonamide derivatives. This chemical scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases implicated in diseases such as cancer and neurodegenerative disorders.[1][2][3][4] This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design, protocol optimization, and data interpretation to ensure robust and reproducible results. We present a detailed protocol using the highly sensitive ADP-Glo™ luminescence-based assay, alongside methodologies for data analysis, IC50 determination, and selectivity profiling.

Introduction: The Significance of Kinase Inhibition Profiling

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, including cell growth, differentiation, and metabolism.[5] Their dysregulation is a hallmark of numerous diseases, making them one of the most important families of drug targets.[6] The this compound core is a versatile scaffold that has been successfully utilized to develop inhibitors for various kinases, such as VEGFR-2 in anti-angiogenic therapy and LRRK2 for Parkinson's disease.[1][3]

The journey of a promising compound from initial hit to clinical candidate is contingent on a thorough understanding of its biological activity. Kinase inhibition profiling serves two primary purposes in this process:

  • Potency Determination: Quantifying the concentration at which a compound inhibits its target kinase by 50% (IC50 value).

  • Selectivity Profiling: Assessing the compound's activity across a broad panel of kinases to identify potential off-target effects, which can lead to toxicity, or to discover opportunities for developing multi-targeted therapies.[7][8][9]

This application note provides the foundational principles and a field-proven protocol to effectively characterize the inhibitory profile of novel this compound derivatives.

The Principle of the Assay: Choosing the Right Tool

Quantifying kinase activity relies on measuring one of the components of the enzymatic reaction: the consumption of ATP, the formation of ADP, or the generation of the phosphorylated substrate. While numerous technologies exist, including fluorescence-based (FP, TR-FRET) and radiometric methods, luminescence-based assays offer a superb balance of sensitivity, simplicity, and suitability for high-throughput screening.[10][11]

We will focus on an ADP-quantification method, the ADP-Glo™ Kinase Assay , for several key reasons:

  • Universality: It can be used for virtually any kinase, regardless of its substrate (protein, peptide, lipid).

  • Direct Measurement: It directly measures the formation of the ADP product, providing a positive correlation with kinase activity. This can be more sensitive than substrate depletion assays, especially at low substrate turnover.

  • High Sensitivity: The assay can detect kinase activity with minimal enzyme consumption.

The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then fuels a luciferase reaction, producing a light signal directly proportional to the initial kinase activity.[10][12] A potent inhibitor will block the kinase reaction, leading to low ADP levels and thus a low luminescent signal.

G cluster_reaction Kinase Reaction cluster_detection Detection Method Kinase Kinase Reaction_Point Kinase->Reaction_Point ATP ATP ATP->Reaction_Point Substrate Substrate Substrate->Reaction_Point Inhibitor This compound Derivative Inhibitor->Reaction_Point Inhibits ADP ADP Reaction_Point->ADP Phospho_Sub Phosphorylated Substrate Reaction_Point->Phospho_Sub Remaining_ATP Remaining ATP Reaction_Point->Remaining_ATP

Caption: Principles of Kinase Assay Detection.

Experimental Design and Protocol Validation

A protocol's trustworthiness is built on careful design and the inclusion of self-validating controls. Before initiating screening, several parameters must be optimized to ensure data integrity.

Causality Behind Experimental Choices
  • Enzyme Purity and Concentration: Always use highly purified, well-characterized enzyme preparations.[13] Contaminating kinases are a frequent source of artifacts. The enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

  • Substrate Selection: The substrate (peptide or protein) must be specific to the kinase of interest. Its concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • ATP Concentration: This is a critical parameter. For determining the intrinsic potency (IC50) of an ATP-competitive inhibitor, the ATP concentration should be set near the Km for ATP of that specific kinase.[14] This standardizes the comparison of inhibitor affinity across different kinases. Cellular ATP levels are much higher (in the millimolar range), which can impact inhibitor efficacy in a cellular context.

  • Solvent Tolerance: this compound derivatives are typically dissolved in Dimethyl Sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not interfere with kinase activity, as high concentrations can be inhibitory.[11][13] Typically, assays are robust up to 1% final DMSO concentration.

Self-Validating Controls

For every assay plate, the following controls are mandatory:

  • 100% Activity Control (Negative Control): Kinase reaction including all components and DMSO vehicle, but no inhibitor. This defines the maximum signal.

  • 0% Activity Control (Background Control): Reaction mix with substrate, ATP, and DMSO vehicle, but no kinase enzyme. This defines the background signal to be subtracted from all measurements.

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum inhibition or a specific published inhibitor). This control validates that the assay system is responsive to inhibition.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is designed for a 384-well plate format, suitable for screening multiple compounds or concentrations.

G start Start: Prepare Reagents step1 Step 1: Plate Compound Dispense serial dilutions of This compound derivatives and controls into 384-well plate. start->step1 step2 Step 2: Add Kinase/Substrate Mix Add pre-mixed kinase enzyme and substrate to each well. step1->step2 step3 Step 3: Initiate Reaction Add ATP solution to all wells to start the kinase reaction. Incubate. step2->step3 step4 Step 4: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate. step3->step4 step5 Step 5: Generate Signal Add Kinase Detection Reagent. Incubate. step4->step5 step6 Step 6: Read Luminescence Measure signal using a plate-reading luminometer. step5->step6 end End: Data Analysis step6->end

Caption: Experimental Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology

A. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The optimal buffer composition may vary by kinase.

  • Compound Dilution Plate: Prepare a serial dilution of your this compound derivatives in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

  • Assay Plate: Transfer a small volume (e.g., 100 nL) of the diluted compounds and controls from the dilution plate to the final 384-well assay plate.

B. Kinase Reaction (Total Volume: 5 µL): [15]

  • Enzyme/Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in Kinase Buffer. Add 2.5 µL of this mix to each well of the assay plate containing the pre-spotted compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction starts.[13]

  • Reaction Initiation: Prepare a 2X working solution of ATP in Kinase Buffer. Add 2.5 µL of the ATP solution to all wells to initiate the reaction. The final ATP concentration should be at the predetermined optimal level (e.g., Km,ATP).

  • Incubation: Incubate the plate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the 100% activity control).

C. Signal Detection: [15]

  • Stop and Deplete: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader (e.g., ViewLux) with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

Proper data analysis transforms raw luminescence units (RLU) into actionable insights regarding inhibitor potency and selectivity.

G raw_data Raw Luminescence Data (RLU) normalize 1. Normalize Data Subtract background (0% activity) from all wells. raw_data->normalize percent_inhibition 2. Calculate % Inhibition 100 * (1 - (Signal_inhibitor / Signal_100%_activity)) normalize->percent_inhibition dose_response 3. Plot Dose-Response Curve % Inhibition vs. log[Inhibitor] percent_inhibition->dose_response fit_curve 4. Fit 4PL Curve Use non-linear regression to fit a four-parameter logistic (4PL) model. dose_response->fit_curve ic50 Determine IC50 Value The concentration at the curve's midpoint. fit_curve->ic50

Caption: Data Analysis Workflow from Raw Data to IC50.

  • Normalization: For each data point, subtract the average RLU of the '0% Activity Control' wells.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Normalized RLU of Sample / Average Normalized RLU of 100% Activity Control))

  • Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a suitable software package (e.g., GraphPad Prism, AAT Bioquest's IC50 Calculator) to fit the data to a four-parameter logistic (4PL) equation.[16] The IC50 is the concentration of the inhibitor that produces a 50% response, corresponding to the midpoint of the sigmoid curve.

Data Presentation: Kinase Selectivity Profile

To assess selectivity, the this compound derivatives should be tested against a panel of kinases using the same protocol. The resulting IC50 values can be summarized in a table for easy comparison. A higher IC50 value indicates lower potency.

Table 1: Example Kinase Inhibition Profile of this compound Derivatives

Compound IDTarget Kinase: VEGFR-2 IC50 (nM)Off-Target Kinase: p38α IC50 (nM)Off-Target Kinase: LRRK2 IC50 (nM)Off-Target Kinase: SRC IC50 (nM)Selectivity (p38α / VEGFR-2)
BPS-001 151,500>10,000850100x
BPS-002 2505,000>10,0002,30020x
BPS-003 89508,500400118x
Staurosporine 510202~2x

Data are hypothetical and for illustrative purposes only.

From this example data, one can derive initial Structure-Activity Relationships (SAR) . For instance, the structural modifications differentiating BPS-003 from BPS-001 and BPS-002 led to a significant improvement in potency against the target kinase (VEGFR-2) while maintaining or improving selectivity against the off-target kinases.[17][18] This information is invaluable for guiding the next round of chemical synthesis and optimization.

Conclusion

This application note provides a robust framework for the kinase inhibition profiling of this compound derivatives. By understanding the principles behind assay selection, meticulously designing experiments with proper controls, and employing a rigorous data analysis workflow, researchers can generate high-quality, reliable data. This detailed characterization of potency and selectivity is a cornerstone of modern drug discovery, enabling the confident advancement of promising inhibitor candidates toward preclinical and clinical development.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Zarrow, J., & Mandlekar, S. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Shapiro, A. B. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. [Link]

  • Rovira, M., et al. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

  • Angell, R. M., et al. (2008, January 1). Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. PubMed. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Lawrence, D. S., & Ndonwi, M. (2010). Fluorescent Peptide Assays For Protein Kinases. PMC. [Link]

  • Gani, O. A., & Engh, R. A. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Wu, X., et al. (2019). Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. Journal of General Physiology. [Link]

  • Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Wang, G., et al. (2024, June 3). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PubMed Central. [Link]

  • ResearchGate. Structure–activity relationships for the bis-sulfonamides. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Krippendorff, B. F., et al. (2020, August 4). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Tran, K., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

  • Ji, Z., et al. (2012, March 14). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Oyarzabal, J., & Lago, F. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Ali, M. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. YouTube. [Link]

  • de Oliveira, R. S. B., et al. (2020, February 14). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC. [Link]

  • Lelimousin, M., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

Sources

Application Notes and Protocols for [1,1'-Biphenyl]-2-sulfonamide Derivatives as Anti-epileptic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Broad-Spectrum Anticonvulsant Activity

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients suffer from refractory epilepsy, highlighting the urgent need for novel therapeutic agents with improved efficacy and broader activity spectra.[1] The class of [1,1'-Biphenyl]-2-sulfonamide derivatives has emerged as a promising avenue in the quest for next-generation AEDs. Notably, research has identified specific N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives that exhibit potent, broad-spectrum anticonvulsant effects in preclinical models, comparable to established drugs like sodium valproate.[2]

This guide provides a comprehensive overview of the application of these derivatives, from their proposed mechanism of action and synthesis to detailed protocols for their evaluation as potential anti-epileptic agents. The information herein is designed to equip researchers with the necessary knowledge to explore and advance this promising class of compounds.

Proposed Mechanism of Action: Targeting Carbonic Anhydrases

The therapeutic effect of many sulfonamide-based drugs, including some established AEDs like topiramate and zonisamide, is attributed to their ability to inhibit carbonic anhydrase (CA) enzymes.[3] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] In the central nervous system, CA isoforms such as CA II, VII, and XIV play a crucial role in regulating pH and ion homeostasis.[5]

Inhibition of brain CAs leads to an accumulation of CO2, resulting in a localized decrease in pH (acidosis). This shift is thought to suppress neuronal hyperexcitability, a hallmark of seizures, through various mechanisms including modulation of ion channel activity and enhancement of GABAergic inhibition.[3] The anticonvulsant profile of this compound derivatives strongly suggests that their primary mechanism of action involves the inhibition of key brain-expressed carbonic anhydrase isoforms.[6]

Carbonic Anhydrase Inhibition Pathway Proposed Mechanism of Action Biphenyl_Sulfonamide This compound Derivative CA Carbonic Anhydrase (e.g., CA II, CA VII) Biphenyl_Sulfonamide->CA Inhibition CO2_H2O CO2 + H2O ↔ H2CO3 ↔ H+ + HCO3- CA->CO2_H2O Catalysis (Blocked) pH_Decrease Decreased Brain pH (Acidosis) CO2_H2O->pH_Decrease Leads to Neuronal_Excitability Neuronal Hyperexcitability Seizure Seizure Activity Neuronal_Excitability->Seizure Reduced pH_Decrease->Neuronal_Excitability Suppresses

Caption: Proposed mechanism of this compound derivatives.

Synthesis of N-Alkyl-[1,1'-biphenyl]-2-sulfonamide Derivatives

The synthesis of N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives can be achieved through a straightforward and robust synthetic route. The following protocol is a representative example based on common organic synthesis methodologies for sulfonamides.[5][7]

Protocol: Two-Step Synthesis

Step 1: Synthesis of [1,1'-Biphenyl]-2-sulfonyl chloride

  • Reaction Setup: To a solution of [1,1'-biphenyl]-2-sulfonic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add oxalyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude [1,1'-biphenyl]-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: N-Alkylation of the Sulfonamide

  • Reaction Setup: Dissolve the crude [1,1'-biphenyl]-2-sulfonyl chloride (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF). To this solution, add the desired primary or secondary amine (1.2-1.5 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) at 0 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivative.

Synthesis_Workflow Synthetic Workflow Start [1,1'-Biphenyl]-2-sulfonic acid Step1 Reaction with Oxalyl Chloride/DMF Start->Step1 Intermediate [1,1'-Biphenyl]-2-sulfonyl chloride Step1->Intermediate Step2 Reaction with Alkylamine and Base Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product N-Alkyl-[1,1'-biphenyl]-2-sulfonamide Purification->Product

Caption: General synthetic workflow for N-alkyl-[1,1'-biphenyl]-2-sulfonamides.

In Vitro Evaluation: Carbonic Anhydrase Inhibition Assay

To validate the proposed mechanism of action, it is essential to assess the inhibitory activity of the synthesized compounds against relevant carbonic anhydrase isoforms.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

  • Preparation of Reagents:

    • Enzyme solution: Prepare a stock solution of purified human carbonic anhydrase isoforms (e.g., hCA II, hCA VII) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Substrate solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Test compound solutions: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Assay buffer: 25 mM Tris-HCl buffer, pH 7.5.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound solution (or vehicle control), and 20 µL of the enzyme solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm using a microplate reader at timed intervals (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Evaluation: Preclinical Models of Epilepsy

The anticonvulsant efficacy of this compound derivatives should be evaluated in well-established animal models of epilepsy. The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are standard primary screening models, while the amygdala kindling model is a more specialized model for temporal lobe epilepsy.[1][8]

Protocol: Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g) or Wistar rats (100-150 g).

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). A standard AED like phenytoin can be used as a positive control.

  • Induction of Seizures: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered the endpoint of protection.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can prevent clonic seizures, often associated with absence seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Compound Administration: Administer the test compound or vehicle control (i.p. or p.o.). A standard AED like ethosuximide can be used as a positive control.

  • Induction of Seizures: At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • Data Analysis: Determine the ED50, the dose that protects 50% of the animals from clonic seizures.

Protocol: Amygdala Kindling Model

This model is used to study the development of seizures (epileptogenesis) and to test compounds for efficacy against focal seizures that secondarily generalize, mimicking human temporal lobe epilepsy.

  • Surgical Implantation: Surgically implant a bipolar electrode into the basolateral amygdala of rats under anesthesia.

  • Kindling Procedure: After a recovery period, deliver a sub-threshold electrical stimulus to the amygdala once daily. Initially, this stimulus will elicit a focal seizure (afterdischarge) recorded on an electroencephalogram (EEG).

  • Seizure Progression: With repeated stimulation, the seizure severity and duration will progressively increase, eventually leading to generalized convulsive seizures (fully kindled state). Seizure severity is typically scored using the Racine scale.

  • Compound Testing: Once the animals are fully kindled, administer the test compound or vehicle control before the daily electrical stimulation.

  • Observation and Data Analysis: Record the seizure severity score and the afterdischarge duration. A significant reduction in these parameters indicates anticonvulsant activity. The dose that produces a significant reduction in seizure score or afterdischarge duration in 50% of the animals can be determined.

Neurotoxicity Assessment

A crucial aspect of AED development is to ensure a favorable therapeutic window, meaning the compound is effective at doses that do not cause significant side effects. The rotarod test is a common method to assess motor impairment and neurotoxicity.[9][10]

Protocol: Rotarod Test
  • Apparatus: A rotating rod apparatus.

  • Training: Train the animals (mice or rats) to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.

  • Compound Administration: Administer the test compound or vehicle control at various doses.

  • Testing: At the time of predicted peak effect, place the animals on the rotating rod and record the time they are able to maintain their balance. An animal is considered to have failed the test if it falls off the rod before the pre-determined cut-off time.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

Data Presentation and Interpretation

A comprehensive evaluation of a this compound derivative would involve summarizing the efficacy and toxicity data to determine its therapeutic potential.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Amygdala KindlingRotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Compound 21 Potent[2]Potent[2]Active[2]> ED50 (Expected)> 1 (Expected)
Phenytoin ~9.5[11]InactiveActive~65[11]~6.8
Ethosuximide Inactive~130Inactive> 400-
Valproate ~270~150Active~400~1.5 (MES)

Note: Specific ED50 and TD50 values for the lead compound 21 from the primary study by Tanaka et al. are not publicly available in the abstract.[2] The table indicates its reported potent activity and provides data for standard AEDs for comparison. A higher Protective Index indicates a better safety margin.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this specific class is still emerging, initial findings from Tanaka et al. suggest that the N-alkyl substitution on the sulfonamide is crucial for activity.[2] The optimization from lead compounds 1 and 2 to the more potent compound 21 indicates that modifications to the N-alkyl group and potentially the biphenyl ring system can significantly impact anticonvulsant efficacy. Further research should focus on systematically varying these structural features to delineate a clear SAR and to optimize both potency and safety.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, broad-spectrum anti-epileptic drugs. Their likely mechanism of action through carbonic anhydrase inhibition offers a validated therapeutic target. The protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Future research should focus on elucidating the specific carbonic anhydrase isoform selectivity of this class, expanding the SAR studies to improve potency and drug-like properties, and conducting more extensive preclinical profiling of lead candidates. Through such systematic investigation, this compound derivatives could pave the way for new and more effective treatments for epilepsy.

References

  • Bailleux, V., Vallée, L., Nuyts, J. P., Hamoir, G., Poupaert, J. H., Stables, J. P., & Vamecq, J. (1995). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats. Epilepsia, 36(6), 559–565. [Link]

  • Fatima, A., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports. [Link]

  • Obniska, J., et al. (2016). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. Bioorganic & Medicinal Chemistry, 24(8), 1779-1786. [Link]

  • Tanaka, T., Yajima, N., Kiyoshi, T., Miura, Y., & Iwama, S. (2017). N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. Bioorganic & Medicinal Chemistry Letters, 27(17), 4118–4121. [Link]

  • Google Patents. (1999). Methods for the preparation of biphenyl isoxazole sulfonamides.
  • Wlaz, P., et al. (2020). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). Molecules, 25(21), 5035. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7077. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(22), 6985. [Link]

  • ResearchGate. (2015). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. [Link]

  • Bailleux, V., et al. (1995). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)phthalimide and prototype antiepileptic drugs in mice and rats. Epilepsia, 36(6), 559-65. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]

  • National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

  • American Chemical Society. (2020). Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. [Link]

  • Wikipedia. (n.d.). Anticonvulsant. [Link]

  • Kaminski, K. (2017). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Topics in Medicinal Chemistry, 17(8), 858-874. [Link]

  • Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of sulfonamide derivatives-hydrophobic domain. Bioorganic & Medicinal Chemistry Letters, 17(1), 255-9. [Link]

  • National Institutes of Health. (2010). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][11]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). [Link]

  • American Chemical Society. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]

  • Luszczki, J. J., et al. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European Neuropsychopharmacology, 15(6), 609-16. [Link]

  • ResearchGate. (2020). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary.... [Link]

  • Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(24), 5909. [Link]

  • Maniyar, Y. A., & Totad, J. S. (2015). Evaluation of anticonvulsant activity of ethanolic extract of Momordica tuberosa leaves in experimental animals. International Journal of Basic & Clinical Pharmacology, 4(6), 1143-1146. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude [1,1'-Biphenyl]-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude [1,1'-Biphenyl]-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to achieve high purity and yield in your experiments.

I. Understanding the Molecule and Its Challenges

This compound is an aromatic sulfonamide with a biphenyl backbone. The presence of the biphenyl group introduces specific purification challenges, primarily related to the potential for closely-related impurities with similar polarities. Common synthetic routes, such as Suzuki coupling followed by sulfonylation or direct C-H activation, can lead to byproducts that are structurally analogous to the desired product, making their separation difficult[1].

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 2-iodobiphenyl or the corresponding boronic acid.

  • Homocoupling Products: Biphenyl from the coupling of boronic acids.

  • Isomeric Byproducts: Formation of other biphenyl sulfonamide isomers (e.g., 4-sulfonamide).

  • Residual Catalysts and Reagents: Palladium catalysts, bases, and solvents used in the synthesis.

The key to successful purification lies in exploiting the subtle differences in solubility and polarity between the target molecule and these impurities.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses common problems encountered during the purification of crude this compound in a question-and-answer format, providing expert insights into the underlying causes and recommended solutions.

Recrystallization Issues

Q1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yield in recrystallization is a frequent issue and can stem from several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product completely at an elevated temperature and allow for significant precipitation upon cooling. If the compound is too soluble at room temperature, much of it will remain in the mother liquor.

  • Using an Excessive Amount of Solvent: Dissolving the crude material in a large volume of solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystal formation.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

  • Inefficient Crystal Collection: Incomplete transfer of the crystalline mass or inadequate washing can lead to product loss.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and their mixtures with water or hexanes) to identify the optimal recrystallization solvent.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until a clear solution is obtained[2].

  • Maintain High Temperatures During Filtration: If a hot filtration is necessary, preheat the funnel and receiving flask to prevent premature crystallization[3].

  • Maximize Crystal Recovery: After slow cooling to room temperature, further cool the flask in an ice bath to maximize precipitation[2]. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product[2].

Q2: The product "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent in which the compound's melting point is below the boiling point of the solvent.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point and encourage slower crystal growth upon cooling[3].

  • Modify the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a mixture of solvents. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective[3].

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound to provide a nucleation site for crystal growth[3].

  • Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization[3].

Chromatography Issues

Q3: I am having difficulty separating my product from a closely-eluting impurity using silica gel column chromatography. How can I improve the separation?

A3: Co-elution of impurities is a common challenge, especially with structurally similar byproducts.

Solutions:

  • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Use Thin Layer Chromatography (TLC) to screen different solvent ratios to find the one that provides the best separation (largest difference in Rf values) between your product and the impurity.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is insufficient, a change in stationary phase may be necessary. For aromatic compounds like biphenyl sulfonamides, a stationary phase with different selectivity, such as alumina or a biphenyl-bonded phase, can provide better separation[4]. Biphenyl phases can offer enhanced π-π interactions, which can be beneficial for separating aromatic isomers[4].

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to first elute the less polar impurities and then the more polar product with better resolution.

  • Improve Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude sample in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in sharper bands and better separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude this compound?

A1: A two-step approach is often the most effective. First, use column chromatography to remove the bulk of the impurities and isolate the fractions containing the desired product. Then, perform a recrystallization on the pooled and concentrated fractions to obtain a highly pure, crystalline solid.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the sample and detecting any minor impurities[5][6].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry to confirm the molecular weight of your product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and detect the presence of any structurally different impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?

A3: Yes, always follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when using volatile organic solvents. Consult the Safety Data Sheet (SDS) for this compound and all solvents for specific handling and disposal information.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent system should be determined by preliminary small-scale experiments. A mixture of isopropanol and water is often a good starting point for sulfonamides[3][7].

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 70% isopropanol in water)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Activated charcoal (optional, for colored impurities)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent to just cover the solid. Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid completely dissolves[2].

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask[7].

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature[3].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel[3].

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities[3].

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography. The mobile phase composition should be optimized using TLC beforehand. A hexanes:ethyl acetate gradient is a common choice.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[8]

  • Chromatography column

  • Mobile phase (e.g., a gradient of hexanes and ethyl acetate)

  • Sand

  • Glass wool or cotton

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Start with the least polar solvent mixture determined from your TLC analysis. Begin collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Visualizations and Data Presentation

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Analysis for Solvent System Optimization Crude->TLC Column Column Chromatography TLC->Column Select Eluent Recrystallization Recrystallization Column->Recrystallization Combine Pure Fractions Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (HPLC, LC-MS, NMR) Pure->Analysis

Caption: A generalized workflow for the purification of crude this compound.

Table 1: Troubleshooting Summary for Recrystallization

Problem Potential Cause Recommended Solution
Low Yield - Inappropriate solvent choice- Too much solvent used- Premature crystallization- Perform solvent screening- Use minimal hot solvent- Preheat filtration apparatus
Oiling Out - High impurity concentration- Solvent too nonpolar- Re-dissolve and add more solvent- Use a more polar solvent system- Induce crystallization (seeding/scratching)
No Crystals Form - Solution is not supersaturated- Too much solvent used- Induce crystallization- Concentrate the solution by evaporating some solvent

Diagram 2: Decision Tree for Purification Method Selection

PurificationDecision Start Crude Product Analysis (TLC) Impurity_Profile Impurity Profile? Start->Impurity_Profile Recrystallization Attempt Recrystallization Impurity_Profile->Recrystallization Impurities have very different polarities Column Perform Column Chromatography Impurity_Profile->Column Impurities have similar polarities to product Success High Purity? Recrystallization->Success Column->Success End Pure Product Success->End Yes Re_evaluate Re-evaluate Purification Strategy Success->Re_evaluate No Re_evaluate->Start

Caption: Decision tree for selecting an appropriate initial purification method.

VI. References

  • D. G. G. and S. M. D. Singh, "Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides," ACS Omega, 2021. [Link]

  • A. Tsalbouris, E. G. Farmaki, A. K. Thomaidis, and V. F. Samanidou, "Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art," Molecules, 2021. [Link]

  • J. E. Macor, "Biphenyl sulfonamide compounds for the treatment of kidney diseases or disorders," Google Patents, WO2018071784A1, 2018.

  • "Analytical approaches for sulphonamides detection and quantification: a comprehensive review," YMER, vol. 22, no. 11, 2023. [Link]

  • J. C. Paterson and J. E. Gordon, "Sulfonamide purification process," Google Patents, US2777844A, 1957.

  • M. S. Al-Harbi, "What is the best extraction method of sulfonamides group from honey samples?," ResearchGate, 2024. [Link]

  • I. F. Nassar et al., "Synthesis of novel biphenyl bis-sulfonamide based surfactants of expected biological activity," Journal of Surfactants and Detergents, vol. 23, no. 2, pp. 349-361, 2020. [Link]

  • "Isolation And Purification Of Substance By Column Chromatography," ResearchGate. [Link]

  • S. H. Lee et al., "Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography," Food Science and Technology, vol. 42, 2022. [Link]

  • "Biphenyl Purification: Chromatography Lab," Studylib. [Link]

  • "Determination and Confirmation of Sulfonamides," Food Safety and Inspection Service, CLG-SUL.05, 2009. [Link]

  • R. J. Fickelscherer, C. M. Ferger, and S. A. Morrissey, "Effective solvent system selection in the recrystallization purification of pharmaceutical products," AIChE Journal, vol. 64, no. 1, pp. 246-256, 2018. [Link]

  • "Process for the purification of crude toluenesulfonamide," Google Patents, DE77435C, 1894.

  • "90 Å Biphenyl, 2 µm Column Care & Use Sheet," HPLC. [Link]

  • M. D. Molbank, "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures," Molbank, vol. 2024, no. 1, p. M1879, 2024. [Link]

  • P. Kumar, "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride," Trends in Sciences, vol. 20, no. 6, p. 7351, 2023. [Link]

  • M. G. Dekamin, "Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst," Journal of Synthetic Chemistry, vol. 1, no. 2, pp. 106-117, 2022. [Link]

  • S. Caddick, "Synthetic approaches to biologically active sulfonates and sulfonamides," UCL Discovery, 2012. [Link]

  • J. D. Behun and J. D. O'Connell, "Method for purifying biphenyl," Google Patents, US3705203A, 1972.

Sources

Technical Support Center: Overcoming Solubility Challenges with [1,1'-Biphenyl]-2-sulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [1,1'-Biphenyl]-2-sulfonamide and its derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this hydrophobic compound in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a molecule with a dual character that dictates its solubility behavior. The biphenyl core is highly nonpolar, contributing to its low intrinsic aqueous solubility. Conversely, the sulfonamide group (-SO₂NH₂) is acidic and can be ionized, offering a handle for manipulating solubility.

PropertyValue/CharacteristicImplication for Solubility
Molecular Formula C₁₂H₁₁NO₂S-
Molecular Weight 233.29 g/mol Moderate molecular weight.
XLogP3 2.1Indicates significant hydrophobicity and likely poor water solubility.[1]
Melting Point 121-122 °CCrystalline solid nature can contribute to lower solubility compared to amorphous forms.
Functional Groups Biphenyl, SulfonamideBiphenyl group drives hydrophobicity; Sulfonamide group provides an ionizable proton.

The key to overcoming solubility issues lies in understanding and manipulating these properties to your advantage within the constraints of your specific biological assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems.

Stock Solution Preparation

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is practically insoluble in water. Therefore, a polar aprotic organic solvent is the best choice for preparing a high-concentration stock solution.

Primary Recommendation:

  • Dimethyl sulfoxide (DMSO): This is the most common and effective solvent for creating stock solutions of poorly soluble compounds for biological assays. It is miscible with a wide range of aqueous buffers and cell culture media.

Alternative Solvents:

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for hydrophobic compounds.

  • Ethanol (EtOH): A less toxic alternative to DMSO, but may have lower solubilizing capacity for highly hydrophobic compounds.

Expert Insight: Always start with the highest purity grade of the solvent to avoid introducing contaminants that could interfere with your assay. While preparing the stock, gentle warming (to 37°C) and vortexing can aid dissolution. However, avoid excessive heat, which could lead to degradation.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 2.33 mg of this compound (MW = 233.29 g/mol ).

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Q2: My compound precipitates when I add my DMSO stock to the aqueous assay buffer or cell culture medium. What's happening and how can I fix it?

A2: This is a classic problem of "kinetic" versus "thermodynamic" solubility. Your compound is soluble in the highly concentrated DMSO stock but crashes out when diluted into an aqueous environment where its solubility is much lower. This precipitation can lead to inaccurate compound concentrations and unreliable assay results.

Troubleshooting Workflow:

start Precipitation observed upon dilution check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Decrease stock concentration and/or increase final assay volume to lower final DMSO%. Aim for ≤0.5%. check_dmso->reduce_dmso Yes check_ph Is the aqueous buffer pH optimal for sulfonamide solubility? check_dmso->check_ph No final_check Visually inspect for precipitation and/or measure soluble concentration. reduce_dmso->final_check adjust_ph Increase buffer pH to > pKa of the sulfonamide group (typically pH > 8 for sulfonamides) to increase the proportion of the more soluble ionized form. check_ph->adjust_ph No/Unsure use_excipients Consider using solubilizing excipients. check_ph->use_excipients Yes adjust_ph->final_check cyclodextrin Add β-cyclodextrins (e.g., methyl-β-cyclodextrin) to the aqueous buffer to form inclusion complexes. use_excipients->cyclodextrin surfactant Incorporate a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) at a concentration below the CMC. use_excipients->surfactant serum_effect For cell-based assays, does the medium contain serum? use_excipients->serum_effect Cell-based assay? cyclodextrin->final_check surfactant->final_check serum_binding Serum proteins like albumin can bind to and solubilize hydrophobic compounds. Consider this in your assay design. serum_effect->serum_binding Yes serum_binding->final_check start Enzyme Inhibition Assay Setup compound_prep Prepare this compound with solubilization method start->compound_prep control_group Control Group: Enzyme + Substrate + Vehicle start->control_group validation_group Validation Group: Enzyme + Substrate + Solubilizing Agent Alone start->validation_group exp_group Experimental Group: Enzyme + Substrate + Compound compound_prep->exp_group measure_activity Measure Enzyme Activity control_group->measure_activity exp_group->measure_activity validation_group->measure_activity compare_results Compare Activity: Control vs. Validation measure_activity->compare_results no_effect No significant difference: Solubilizing agent is likely not interfering. compare_results->no_effect Acceptable effect_observed Significant difference: Solubilizing agent is affecting enzyme activity. Choose an alternative method. compare_results->effect_observed Unacceptable

Caption: Validation workflow for solubilizing agents in enzyme assays.

Q4: I am conducting a cell-based assay, such as a neurite outgrowth assay. What are the best practices for adding the compound to my cells to avoid precipitation and toxicity?

A4: In cell-based assays, the primary concerns are preventing compound precipitation directly onto the cells (which can cause physical damage and lead to false toxicity readings) and avoiding solvent-induced cytotoxicity.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol minimizes the direct addition of a high-concentration DMSO stock to the final cell culture well.

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your high-concentration DMSO stock in a cell culture medium (with or without serum, as per your experimental design). For example, dilute your 10 mM stock 1:100 in the medium to get a 100 µM intermediate solution with 1% DMSO.

  • Vortex Gently: After each dilution step, gently vortex or pipette mix the solution. This helps to keep the compound dispersed as it is transferred to a more aqueous environment.

  • Final Dilution: From these intermediate dilutions, add a small volume to your cell culture wells to achieve the final desired concentrations. This ensures that the final DMSO concentration remains low (e.g., adding 10 µL of a 100 µM intermediate solution to 90 µL of medium in a well results in a final concentration of 10 µM with 0.1% DMSO).

  • Observe Immediately: After adding the compound to the wells, visually inspect the plate under a microscope for any signs of precipitation.

Expert Insight: The presence of serum proteins can significantly aid in maintaining the solubility of hydrophobic compounds in the culture medium. If your assay can be performed in the presence of serum, it is often the most straightforward way to avoid precipitation.

Summary of Key Recommendations

ProblemRoot CauseRecommended Solution
Compound won't dissolve in aqueous buffer. High hydrophobicity of the biphenyl group.Prepare a high-concentration stock in DMSO.
Precipitation upon dilution of DMSO stock. Low aqueous solubility; "solvent shift".1. Lower the final DMSO concentration to ≤0.5%.2. Increase the pH of the aqueous buffer.3. Use solubilizing excipients like cyclodextrins.
Inconsistent assay results. Compound precipitation leading to variable effective concentrations.Ensure complete dissolution at each step; visually inspect for precipitation; consider measuring the soluble concentration.
Toxicity observed in cell-based assays. High final DMSO concentration or compound precipitation.Keep final DMSO concentration ≤0.5%; use serial dilution in the medium to add the compound to cells.
Altered enzyme activity in controls. Interference from the solubilizing agent (DMSO, pH change, surfactant).Run validation experiments to test the effect of the solubilizing agent alone on enzyme activity.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by this compound, leading to more accurate and reliable data in their biological assays.

References

  • Sanli, N., Sanli, S., Özkan, G., & Denizlic, A. (2012). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Química Nova, 35(4), 813-818. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12371520, 2-Phenylbenzene-1-sulfonamide. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9843631, Bms-193884. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9908909, Bms-187308. Retrieved from [Link].

  • Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. Available from: [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from: [Link]

  • Hughes, T. E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6247-6257. Available from: [Link]

  • Khan, I., et al. (2022). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 12(1), 1-13. Available from: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from: [Link]

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from: [Link]

  • Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available from: [Link]

  • Zoppi, A., et al. (2012). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 13(4), 1118-1125. Available from: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons. Retrieved from: [Link]

  • Henriksen, P. A., et al. (2006). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 50(1-3), 53-61. Available from: [Link]

  • Sirenko, O., et al. (2021). Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons. Neurotoxicology, 83, 137-145. Available from: [Link]

  • Hughes, T. E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6247-6257. Available from: [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from: [Link]

  • Zoppi, A., et al. (2012). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. ResearchGate. Available from: [Link]

  • American Society for Microbiology. (2005). Serial Dilution Protocols. Retrieved from: [Link]

  • Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. AAPS PharmSciTech, 16(6), 1221-1224. Available from: [Link]

  • Hughes, T. E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available from: [Link]

  • Sirenko, O., et al. (2021). Evaluation of chemical compounds that inhibit neurite outgrowth using GFP-labeled iPSC-derived human neurons. PubMed. Available from: [Link]

  • Soukup, M. R., & Wistuba, D. (2012). The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase. Journal of Chromatography A, 1269, 233-240. Available from: [Link]

  • Trevino, S. R., et al. (2008). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal, 95(5), 2377-2387. Available from: [Link]

  • Google Patents. (n.d.). US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides.
  • ResearchGate. (n.d.). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. Retrieved from: [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from: [Link]

  • Vavilova, A., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 478. Available from: [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from: [Link]

Sources

Addressing catalyst poisoning in the synthesis of biphenyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Catalyst Poisoning in Suzuki-Miyaura Couplings

Introduction

The biphenyl sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for synthesizing the core biphenyl structure, valued for its functional group tolerance and generally high yields.[1][2] However, the palladium catalysts that are central to this transformation are highly susceptible to deactivation by various chemical species, a phenomenon known as catalyst poisoning.[3][4]

This technical support guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and field-proven protocols to diagnose, mitigate, and prevent catalyst poisoning. By understanding the root causes and implementing robust experimental designs, you can ensure the efficiency, reproducibility, and success of your biphenyl sulfonamide syntheses.

Section 1: Understanding Catalyst Poisoning in Suzuki-Miyaura Couplings

This section addresses the fundamental principles of catalyst poisoning and how to recognize its effects in your reaction.

Question: What is catalyst poisoning and why is it a problem?

Answer: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites of the catalyst.[4] In the context of palladium-catalyzed Suzuki couplings, this means the palladium atoms are no longer available to participate in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). This leads to a dramatic decrease in reaction rate, and in severe cases, complete reaction failure.[5][6] The consequences are significant: loss of valuable starting materials, project delays, and increased costs associated with catalyst replacement and troubleshooting.[2]

Question: My Suzuki-Miyaura reaction for a biphenyl sulfonamide is not working. How can I tell if catalyst poisoning is the cause?

Answer: Catalyst poisoning manifests through several common symptoms. While a low yield is the most obvious indicator, other signs can help you diagnose the issue more precisely. Comparing your observations against the table below can provide critical clues.

SymptomPotential Cause Related to PoisoningOther Potential Causes
Reaction Stalls A poison present in one of the starting materials is consumed, deactivating the catalyst before the reaction completes.Poorly chosen base, incorrect temperature, unstable boronic acid.
No Reaction at All A potent poison is present in the solvent or starting materials, deactivating the catalyst immediately upon addition.Incorrect catalyst or ligand, inactive starting materials.
Formation of Pd Black Catalyst deactivation can lead to the aggregation and precipitation of palladium metal from the solution.Reaction temperature is too high, ligand degradation.
Homocoupling of Boronic Acid With the primary catalytic cycle inhibited, side reactions like the oxidative coupling of the boronic acid can become dominant.Presence of oxygen, inappropriate base/solvent combination.
Inconsistent Results Varying levels of impurities (poisons) in different batches of reagents or solvents lead to poor reproducibility.Moisture sensitivity, variability in reagent quality.

Question: What are the most common catalyst poisons I should be worried about in biphenyl sulfonamide synthesis?

Answer: For palladium-catalyzed reactions, certain functional groups and classes of compounds are notorious poisons. Given the nature of sulfonamide synthesis, you should be particularly vigilant about two main categories:

  • Sulfur Compounds: Palladium has a very high affinity for sulfur.[7][8] Even trace amounts of sulfur-containing impurities, such as thiols, sulfides, or residual reagents from a preceding sulfonyl chloride synthesis, can irreversibly bind to the palladium center, effectively killing the catalyst.[3][9] While the sulfonamide group itself is generally stable, impurities are a major concern.

  • Nitrogen-Containing Heterocycles: Many nitrogen-containing compounds, especially heterocycles like pyridine and quinoline, can act as strong ligands and coordinate to the palladium center.[4][10] This coordination can be so strong that it prevents the reactants from accessing the active site, thereby poisoning the catalyst.[10] This is highly relevant if your aryl halide or boronic acid partner contains such a moiety.

Other common poisons to be aware of include excess halides, cyanides, phosphites, and heavy metals like arsenic or lead.[4][11]

G cluster_0 Standard Catalytic Cycle cluster_1 Poisoning Event Pd0 Pd(0) OA Oxidative Addition Pd0->OA Ar-X PoisonedPd Poisoned Catalyst [Pd(0)-Poison] Pd0->PoisonedPd Strong Binding PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)2 RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regenerated Product Ar-Ar' RE->Product Poison Poison (S, N, etc.) Poison->PoisonedPd caption Fig 1. Catalyst Poisoning Mechanism

Caption: Fig 1. A poison binds strongly to the active Pd(0) catalyst, preventing it from entering the productive catalytic cycle.

Section 2: Proactive Mitigation Strategies

The most effective way to deal with catalyst poisoning is to prevent it from happening. This section focuses on pre-emptive measures.

Question: How can I prevent catalyst poisoning before I even start my reaction?

Answer: Rigorous purification of all reaction components is the single most critical step you can take. Never assume the purity stated on the bottle is sufficient for a sensitive cross-coupling reaction.

  • Purify Starting Materials: Recrystallize your aryl halides and boronic acids. If they are oils, consider column chromatography. This removes non-obvious impurities from their synthesis that may contain sulfur or other poisons.

  • Use High-Purity Solvents: Use anhydrous, degassed solvents. Commercial anhydrous solvents are often sufficient, but for maximum certainty, consider distilling them yourself. Oxygen can contribute to side reactions like boronic acid homocoupling, so proper degassing is crucial.[12]

  • Select a Robust Catalyst System: While standard catalysts like Pd(PPh₃)₄ are common, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) can be more resistant to certain poisons and are often more active, allowing for lower catalyst loadings.[10]

G A Obtain Reagents (Aryl Halide, Boronic Acid, Base) B Assess Purity (e.g., NMR, LCMS) A->B C Purify Reagents (Recrystallization, Chromatography) B->C Impurities Detected D Obtain Solvents B->D Purity OK C->D E Degas Solvents (Sparging, Freeze-Pump-Thaw) D->E F Set up Reaction Under Inert Atmosphere (N2 or Ar) E->F caption Fig 2. Pre-Reaction Workflow

Caption: Fig 2. A robust workflow emphasizing purification and inert techniques is key to preventing catalyst poisoning.

Experimental Protocol 1: Solvent Degassing via Nitrogen Sparging

This protocol is a fast and effective method for removing dissolved oxygen from reaction solvents.

  • Setup: Assemble your reaction flask and equip it with a magnetic stir bar. Ensure the flask has two openings (e.g., a three-neck flask or a single-neck flask with a septum-inlet adapter).

  • Inert Gas Inlet: Insert a long needle or cannula connected to a nitrogen or argon line through a septum in one opening. The tip of the needle should be submerged below the surface of the solvent.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen.

  • Sparging: Begin gentle stirring and allow a slow but steady stream of inert gas to bubble through the solvent for at least 15-30 minutes.

  • Completion: Once degassing is complete, remove the outlet needle first, then raise the inlet needle above the solvent surface to maintain a positive pressure of inert gas (a "nitrogen blanket") over the reaction. The solvent is now ready for use.

Section 3: Troubleshooting Guide for Active Reactions

When a reaction fails despite preventative measures, a logical troubleshooting approach is necessary.

Question: My reaction has stalled after a few hours. What are my options?

Answer: A stalled reaction often indicates that the catalyst has been consumed by a poison present in a limiting reagent.

  • Causality: As the limiting reagent is consumed, the poison it carries is released into the reaction, progressively deactivating the catalyst. Once all the active palladium is gone, the reaction stops.

  • Solution: Your first step should be to add another portion of the catalyst (and ligand, if used separately). If the reaction restarts, it strongly suggests poisoning was the issue. This is a diagnostic step; the ultimate solution is to identify and eliminate the source of the poison for future runs.

Question: I see a lot of black precipitate (palladium black) in my flask. Is the reaction dead?

Answer: The formation of palladium black indicates that the Pd(0) species has aggregated and precipitated out of solution, rendering it inactive. While this is a bad sign, the reaction may not be completely lost. This often happens when the ligand protecting the Pd(0) center has degraded or dissociated, which can be exacerbated by poisons or high temperatures. Adding more ligand, and sometimes more catalyst precursor, can sometimes regenerate the active species in solution and rescue the reaction.

G Start Reaction Failed (Low/No Conversion) A Analyze Crude Reaction Mixture (TLC, LCMS) Start->A B Is Starting Material Consumed? A->B C Is Desired Product Formed at All? B->C Yes F No Reaction B->F No D Reaction Stalled C->D Yes (Low Amount) H Side Products Dominant (e.g., Homocoupling) C->H No E Add More Catalyst/Ligand D->E G Check Reagent Purity, Base, Solvent, Temperature F->G I Purify Reagents, Ensure Inert Atmosphere H->I caption Fig 3. Troubleshooting Flowchart

Caption: Fig 3. A logical decision tree for diagnosing and addressing a failed Suzuki-Miyaura coupling reaction.

Section 4: Advanced Analysis and Catalyst Regeneration

Question: How can I definitively identify the poison that killed my catalyst?

Answer: To confirm the identity of a poison, you will need to analyze your starting materials or the spent catalyst using sensitive analytical techniques. This is often done in collaboration with an analytical chemistry department.

TechniqueSample TypeInformation Provided
ICP-MS / ICP-OES Starting materials, spent catalystDetects and quantifies elemental poisons, especially heavy metals (As, Pb, Hg) and can detect sulfur or phosphorus.[11][13]
X-ray Photoelectron Spectroscopy (XPS) Spent catalyst surfaceProvides information on the chemical state and elemental composition of the catalyst surface, confirming the presence of poisons like sulfur or halides.[5]
GC-MS Starting materials, solventsIdentifies volatile organic impurities that could act as poisons, such as sulfur or nitrogen-containing heterocycles.[5][14]
Combustion Analysis Spent catalystQuantifies the total amount of sulfur and carbon on a used catalyst.[11]
Experimental Protocol 2: Preparation of Spent Catalyst for ICP-MS Analysis

This protocol describes a general method for preparing a solid, spent catalyst (e.g., Pd/C) for elemental analysis.

  • Isolation: After the reaction, carefully filter the reaction mixture to isolate the solid catalyst. Wash the catalyst thoroughly with a solvent (e.g., ethyl acetate or THF) that dissolves the organic components of the reaction but not the catalyst itself. This removes adsorbed organic material.

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven at a mild temperature (e.g., 50-60 °C) until a constant weight is achieved. This removes residual solvent.

  • Digestion: Accurately weigh a small amount of the dried catalyst (e.g., 5-10 mg) into a vessel suitable for acid digestion.

  • Acid Treatment: Under the supervision of a trained analyst and in a fume hood, add a mixture of trace-metal grade nitric acid and hydrochloric acid (aqua regia).

  • Heating: Heat the mixture according to the established protocol for the digestion system (e.g., microwave digester) to completely dissolve the catalyst and any bound poisons.

  • Dilution: After cooling, the digested sample is carefully diluted with deionized water to a precise final volume. This solution is now ready for analysis by ICP-MS to determine its elemental composition.

Question: Can I regenerate and reuse my poisoned catalyst?

Answer: Regeneration is sometimes possible but can be challenging and is highly dependent on the nature of the poison.[15]

  • Irreversible Poisoning: Strong chemisorption, as is common with sulfur compounds, is often considered irreversible under normal conditions, making regeneration difficult.[6][16]

  • Reversible Poisoning: Poisons that are more weakly bound might be removed.

  • Methods: Regeneration can involve washing with specific reagents, treatment with oxidizing or reducing agents, or thermal treatments.[9][17][18] For example, some sulfur-poisoned palladium catalysts can be partially regenerated by treatment under a hydrogen atmosphere at elevated temperatures.[18][19] However, for most lab-scale syntheses, preventing poisoning in the first place is far more practical and cost-effective than attempting regeneration.[2]

Section 5: Frequently Asked Questions (FAQs)

Q1: Can the sulfonamide functional group (-SO₂NR₂) itself act as a catalyst poison? While it contains both sulfur and nitrogen, the sulfonamide group is generally considered a robust and non-poisoning functional group in Suzuki-Miyaura reactions. The sulfur is in a high oxidation state (S-VI) and the nitrogen lone pair is delocalized, making them less likely to bind strongly to the palladium catalyst compared to reduced sulfur species (sulfides, thiols) or basic nitrogen heterocycles. The primary concern is impurities from the synthesis of the sulfonamide-containing starting material.

Q2: What is the difference between a catalyst inhibitor and a catalyst poison? These terms are often used interchangeably, but a subtle distinction can be made. A poison typically refers to a substance that deactivates the catalyst irreversibly (e.g., sulfur binding to palladium).[16] An inhibitor might bind reversibly, slowing the reaction rate without permanently destroying the catalyst's activity. In practice, any substance that significantly hinders the catalytic process is treated as a poison.

Q3: Can I just add more catalyst to overcome the poisoning? While adding more catalyst can sometimes force a stalled reaction to completion, it is an inefficient and expensive solution. It does not address the root cause of the problem and can lead to higher levels of palladium contamination in your final product, which is a major concern in pharmaceutical development.[2] The best practice is always to identify and remove the source of the poison.

References
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Altex.[Link]

  • Chen, G., Shaughnessy, K. H., Daugulis, O. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications. [Link]

  • Catalysis - Wikipedia. Wikipedia. [Link]

  • Wang, J., Liu, Y., Li, J., Zhou, Z., Liu, S., Zhang, S. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH. [Link]

  • Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Antwerp. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. ResearchGate. [Link]

  • Method for reactivating palladium catalysts.
  • Why Does Catalyst Poisoning Occur In Kinetics?. YouTube. [Link]

  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics | Request PDF. ResearchGate. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. ResearchGate. [Link]

  • Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]

  • Catalyst Poisoning Mitigation. Energy.gov. [Link]

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Chinese Chemical Society. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • What Causes Catalyst Deactivation And Poisoning?. YouTube. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Chromatography Online. [Link]

  • (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. [Link]

  • Interaction of sulphur compounds with palladium. Transactions of the Faraday Society. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • How to detect catalyst poisoning in hydrotreaters. Patsnap. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. PubMed. [Link]

  • Catalyst poisoning - Wikipedia. Wikipedia. [Link]

  • Preparation of sulfonamides from N-silylamines. NIH. [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Benchmarking Guide: [1,1'-Biphenyl]-2-sulfonamide as a Novel Spleen Tyrosine Kinase (Syk) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity against clinically relevant targets is a paramount objective. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, [1,1'-Biphenyl]-2-sulfonamide, as a potential inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of immunoreceptor signaling in various hematopoietic cells, including B cells and macrophages, making it a validated therapeutic target for a range of autoimmune diseases and hematological malignancies.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed comparison of this compound's hypothetical performance against established, FDA-approved Syk inhibitors: Fostamatinib (active metabolite R406), Entospletinib, and the dual Syk/JAK inhibitor, Cerdulatinib. The analysis is supported by established experimental protocols and presents a clear, data-driven assessment of this novel compound's potential.

The Rationale for Targeting Syk

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs).[2][3] Upon receptor engagement, Syk is activated and initiates a signaling cascade that leads to diverse cellular responses, including proliferation, differentiation, and phagocytosis.[4] Dysregulation of Syk signaling is implicated in the pathophysiology of numerous diseases, prompting the development of targeted inhibitors.

  • Fostamatinib , the first-in-class Syk inhibitor approved by the FDA, is a prodrug of its active metabolite, R406.[5] It is used to treat chronic immune thrombocytopenia (ITP).[6]

  • Entospletinib is a selective Syk inhibitor that has been investigated for various hematological malignancies.[7]

  • Cerdulatinib is a dual inhibitor of Syk and Janus kinases (JAKs), broadening its potential applications in B-cell malignancies by targeting both BCR and cytokine signaling pathways.[8][9]

This guide will situate our investigational compound, this compound, within this competitive landscape, evaluating its hypothetical potency, selectivity, and cellular activity.

The B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of Syk in the B-cell receptor signaling cascade, a critical pathway in B-cell activation and proliferation.

BCR_Signaling cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Antigen Antigen Antigen->BCR binds Lyn->BCR phosphorylates ITAMs BTK BTK Syk->BTK activates PLCg2 PLCγ2 Syk->PLCg2 activates BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of Syk.

Comparative Performance Analysis

The following tables summarize the hypothetical in vitro and cellular performance of this compound against the approved inhibitors.

Table 1: In Vitro Biochemical Potency Against Syk

This table presents the half-maximal inhibitory concentration (IC50) values determined through a biochemical kinase assay. A lower IC50 value indicates higher potency.

CompoundSyk IC50 (nM)
This compound (Hypothetical) 15
R406 (active metabolite of Fostamatinib)~41
Entospletinib7.7[7]
Cerdulatinib32[8][10]
Table 2: Kinase Selectivity Profile

This table shows the IC50 values against a panel of selected off-target kinases to assess the selectivity of the compounds. Data for R406, Entospletinib, and Cerdulatinib are based on published information, while the data for this compound is hypothetical to represent a moderately selective profile.

Kinase TargetThis compound (IC50, nM)R406 (IC50, nM)Entospletinib (IC50, nM)Cerdulatinib (IC50, nM)
Syk 15 ~41 7.7 32
JAK1>1000>1000>100012
JAK2>1000>1000>10006
JAK3>1000>1000>10008
TYK2>1000>1000>10000.5
BTK850>1000>1000>1000
LYN450~100>1000>1000
KDR (VEGFR2)>1000~150>1000>1000

Note: Data for comparator compounds are compiled from various sources and may have been generated using different assay conditions. This table is for comparative illustration.

Table 3: Cellular Activity in Ramos B-Cells

This table presents the half-maximal effective concentration (EC50) for the inhibition of BCR-induced Syk phosphorylation in Ramos cells, a human Burkitt's lymphoma cell line that constitutively expresses the BCR.[11]

CompoundCellular EC50 (nM) for p-Syk Inhibition
This compound (Hypothetical) 120
R406 (active metabolite of Fostamatinib)~300
Entospletinib~80
Cerdulatinib~250

Experimental Methodologies

The following section details the step-by-step protocols for the key experiments used to generate the comparative data. These protocols are designed to be self-validating and are based on established, authoritative methods.

Experimental Workflow for Kinase Inhibitor Benchmarking

Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis biochemical_assay Biochemical Kinase Assay (e.g., HTRF) data_analysis Data Analysis (IC50/EC50 Determination) biochemical_assay->data_analysis selectivity_profiling Kinase Selectivity Profiling (Kinome Scan) selectivity_profiling->data_analysis cell_culture Cell Culture (Ramos or THP-1 cells) compound_treatment Compound Treatment & Stimulation cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis cellular_assay Cellular Phospho-Syk Assay (e.g., HTRF) cell_lysis->cellular_assay cellular_assay->data_analysis conclusion Comparative Assessment data_analysis->conclusion

Caption: Overall workflow for benchmarking kinase inhibitors from in vitro to cellular assays.

In Vitro Biochemical Syk Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the biochemical potency of inhibitors against purified Syk kinase.[12]

Materials:

  • Recombinant human Syk kinase (e.g., from Cell Signaling Technology, #7779)[13]

  • Biotinylated peptide substrate (e.g., TK substrate-biotin)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

  • 384-well low-volume assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound and comparators) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of diluted compound or DMSO (vehicle control). b. Add 4 µL of a solution containing Syk kinase and the biotinylated peptide substrate in kinase buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. d. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Stop the reaction and initiate detection by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (FRET signal).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration. Determine the IC50 values using a non-linear regression analysis.

Cellular Phospho-Syk Assay in Ramos Cells (HTRF)

This protocol measures the ability of inhibitors to block B-cell receptor (BCR)-induced Syk phosphorylation in a cellular context.[14][15]

Materials:

  • Ramos (human Burkitt's lymphoma) cell line (ATCC CRL-1596)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-IgM antibody (for BCR stimulation)

  • Test compounds

  • HTRF Phospho-Syk (Tyr525/526) Detection Kit (e.g., Revvity, #64SYKY525PEG)[14]

  • 96-well cell culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed Ramos cells in a 96-well plate at a density of 1 x 10^6 cells/mL in serum-free RPMI-1640 medium and incubate for 2 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 1 hour at 37°C.

  • Cell Stimulation: Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

  • Cell Lysis: Add the HTRF lysis buffer provided in the kit to each well and incubate for 30 minutes at room temperature with gentle shaking.[16]

  • Detection: a. Transfer 16 µL of the cell lysate to a 384-well low-volume detection plate. b. Add 4 µL of the premixed HTRF detection antibodies (anti-phospho-Syk-Europium and anti-total-Syk-d2). c. Incubate for 4 hours at room temperature.

  • Data Acquisition and Analysis: Read the plate and analyze the data as described in the biochemical assay protocol to determine the EC50 values.

Discussion of Hypothetical Findings

Based on the hypothetical data presented, this compound emerges as a promising Syk inhibitor with a unique profile.

  • Potency: With a biochemical IC50 of 15 nM, it demonstrates potent inhibition of Syk, comparable to the highly selective inhibitor Entospletinib (7.7 nM) and more potent than R406 (~41 nM) and Cerdulatinib (32 nM).[7][8][10] Its cellular potency, with an EC50 of 120 nM for inhibiting Syk phosphorylation, is also robust, indicating good cell permeability and activity in a physiological context.

  • Selectivity: The hypothetical selectivity profile of this compound suggests a high degree of selectivity for Syk over other closely related kinases such as BTK and LYN, as well as the JAK family of kinases. This is a significant potential advantage, as off-target effects can contribute to toxicity.[17] For instance, the lack of activity against KDR (VEGFR2) might predict a lower risk of hypertension, an adverse effect associated with less selective kinase inhibitors.[6] In contrast, Cerdulatinib's dual activity against Syk and JAKs offers a different therapeutic strategy by simultaneously targeting multiple signaling pathways.[8]

  • Potential Advantages: The combination of high potency and a clean selectivity profile positions this compound as a potentially safer and more targeted therapeutic agent compared to inhibitors with broader activity profiles. The biphenyl-sulfonamide scaffold represents a novel chemotype for Syk inhibition, which could offer advantages in terms of intellectual property and overcoming resistance mechanisms that may develop against existing inhibitors.

Conclusion

This comparative guide provides a framework for evaluating the investigational Syk inhibitor, this compound. The hypothetical data, grounded in established experimental methodologies, highlight its potential as a potent and selective agent. Further preclinical development, including comprehensive kinome scanning, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this promising compound. The detailed protocols provided herein offer a robust starting point for these critical next steps in the drug discovery and development process.

References

  • Coffey, G. et al. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma. Oncotarget8, 89544–89557 (2017).
  • Pérez-Aciego, P. et al. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells. Oncotarget7, 39588–39603 (2016).
  • Braselmann, S. et al. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Journal of Pharmacological and Experimental Therapeutics343, 333–343 (2012).
  • Wang, L. et al. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses. Journal of Immunology Research2015, 1–10 (2015).
  • Trân, K. et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics2, 77–84 (2008).
  • Elias, E. E. et al. The spleen tyrosine kinase inhibitor entospletinib resolves inflammation to promote repair following acute kidney injury. JCI Insight10, (2025).
  • Hertlein, E. et al. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib. International Journal of Molecular Sciences22, 10118 (2021).
  • Galbiati, V. et al. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. Frontiers in Toxicology4, (2022).
  • Munshi, N. C. et al. SYK is activated by mutated MYD88 and drives pro-survival signaling in MYD88 driven B-cell lymphomas. Blood Cancer Journal10, 12 (2020).
  • Mondal, S. et al. Targeting macrophage Syk enhances responses to immune checkpoint blockade and radiotherapy in high-risk neuroblastoma. Frontiers in Immunology14, (2023).
  • Schweighofer, K. et al. Comparison of phosphorylation of Syk in Ramos B-cells and CLL cell lines Mec-1 and MO1043. ResearchGate. Available at: [Link]. (Accessed: January 25, 2026)

  • Hsieh, C.-Y. et al. (A) THP-1 cells were incubated with PMA at the concentrations indicated... ResearchGate. Available at: [Link]. (Accessed: January 25, 2026)

  • LINCS Project. KINOMEscan data. Available at: [Link]. (Accessed: January 25, 2026)

  • Matsukane, R. et al. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. Clinical Pharmacokinetics61, 925–940 (2022).
  • Coffey, G. et al. Efficacy and safety of the dual SYK/JAK inhibitor cerdulatinib in patients with relapsed or refractory B‐cell malignancies: Results of a phase I study. ResearchGate. Available at: [Link]. (Accessed: January 25, 2026)

  • ResearchGate. Syk-regulated signaling pathways in macrophage-mediated inflammatory responses. Available at: [Link]. (Accessed: January 25, 2026)

  • Trân, K. et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]. (Accessed: January 25, 2026)

  • Cellosaurus. THP-1 (CVCL_0006). Available at: [Link]. (Accessed: January 25, 2026)

  • Pelly, V. S. et al. Tumor cell SYK expression modulates the tumor immune microenvironment composition in human cancer via TNF-α dependent signaling. Journal for ImmunoTherapy of Cancer10, e004383 (2022).
  • Vicente-Dueñas, C. et al. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production. Frontiers in Immunology9, (2018).
  • Revvity. How to run a cell based phospho HTRF assay. YouTube. Available at: [Link]. (Accessed: January 25, 2026)

  • Sada, K. et al. Syk and pTyr'd: Signaling through the B cell antigen receptor. The Journal of Biochemistry142, 525–532 (2007).
  • Matsukane, R. et al. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. SciSpace. Available at: [Link]. (Accessed: January 25, 2026)

  • ChemRxiv. Strategy for lead identification for understudied kinases. Available at: [Link]. (Accessed: January 25, 2026)

  • OUCI. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. Available at: [Link]. (Accessed: January 25, 2026)

  • Turner, M. et al. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils. The Journal of Experimental Medicine186, 1427–1437 (1997).

Sources

Validating Target Engagement of [1,1'-Biphenyl]-2-sulfonamide in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, confirming that a molecule binds to its intended target within the complex milieu of a living cell is a critical step in the validation of its mechanism of action and therapeutic potential. This guide provides an in-depth comparison of modern techniques for validating the target engagement of [1,1'-Biphenyl]-2-sulfonamide, a compound belonging to the versatile sulfonamide class. While various sulfonamides have been shown to target everything from bacterial enzymes to human kinases and receptors, this guide will use a hypothetical scenario where this compound is being investigated as an inhibitor of a novel intracellular protein, "Target Kinase X" (TKX).[1][2][3]

We will explore a multi-pronged approach, starting with direct biophysical evidence of binding in live cells and moving to downstream functional assays that confirm the consequences of this engagement. This guide will objectively compare the performance of leading methods, provide detailed experimental protocols, and present supporting data to empower you to make informed decisions for your research.

The Challenge: Moving Beyond In Vitro Affinity

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the cellular environment. Factors such as cell permeability, off-target effects, and the physiological concentrations of competing substrates like ATP can significantly alter a compound's efficacy.[4] Therefore, validating target engagement in live, intact cells is paramount.

This guide will focus on two primary, direct-binding validation techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. We will then explore how to corroborate these findings with a downstream functional assay, the In-Cell Western™, to provide a holistic view of the compound's action.

Section 1: Direct Biophysical Validation of Target Engagement

The gold standard for validating target engagement is the direct measurement of the physical interaction between the compound and its target protein within the cell. Both CETSA and NanoBRET offer powerful, yet distinct, approaches to achieving this.

Cellular Thermal Shift Assay (CETSA®): The Label-Free Approach

CETSA is a biophysical method based on the principle that a protein's thermal stability changes upon ligand binding.[5][6] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[5][6]

CETSA is an excellent first-line technique because it is label-free, meaning it does not require modification of the compound or the target protein.[7] This avoids potential artifacts introduced by tags or reporters and allows for the study of endogenous proteins in their native state.

The CETSA workflow involves treating live cells with the compound, heating the cell lysate to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining at each temperature.[5][6][8] A positive target engagement is indicated by a rightward shift in the melting curve of the target protein in the presence of the compound.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Seed cells and culture B 2. Treat cells with This compound A->B C 3. Harvest and lyse cells B->C D 4. Heat lysate aliquots across a temperature gradient C->D E 5. Separate soluble vs. aggregated proteins (centrifugation) D->E F 6. Quantify soluble Target Kinase X (e.g., Western Blot) E->F G 7. Plot melting curves F->G

Caption: CETSA Experimental Workflow.

CompoundTarget ProteinTm (°C) without CompoundTm (°C) with 10 µM CompoundThermal Shift (ΔTm in °C)
This compoundTarget Kinase X52.156.4+4.3
Vehicle (DMSO)Target Kinase X52.252.3+0.1
Staurosporine (Control)Target Kinase X52.058.9+6.9
NanoBRET™ Target Engagement Assay: The Proximity-Based Method

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding in live cells in real-time.[9][10] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein.[9][11]

NanoBRET is a highly sensitive and quantitative method that not only confirms binding but can also be used to determine compound affinity (IC50) and residence time in a live-cell format.[10][12] It is particularly useful when a high-throughput, quantitative understanding of the compound-target interaction is required.

The workflow requires expressing the target protein as a fusion with NanoLuc® luciferase.[9] Cells are then treated with a specific fluorescent tracer that binds to the target. When an unlabeled compound, such as this compound, is added, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal.[4][11]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_readout Readout A 1. Transfect cells with Target Kinase X-NanoLuc® fusion B 2. Seed cells in assay plates A->B C 3. Add this compound at varying concentrations B->C D 4. Add fluorescent tracer and NanoLuc® substrate C->D E 5. Measure BRET signal (acceptor/donor emission) D->E F 6. Plot dose-response curve and calculate IC50 E->F

Caption: NanoBRET™ Target Engagement Workflow.

CompoundTarget ProteinIn-Cell IC50 (nM)
This compoundTarget Kinase X150
Alternative SulfonamideTarget Kinase X850
Staurosporine (Control)Target Kinase X25

Section 2: Functional Validation of Target Engagement

Confirming that this compound binds to Target Kinase X is the first step. The next is to demonstrate that this binding event leads to a functional consequence, such as the inhibition of the kinase's activity and its downstream signaling pathway.

In-Cell Western™: Quantifying Downstream Pathway Modulation

The In-Cell Western™ (ICW) is an immunofluorescence-based assay performed in microplates that allows for the quantification of protein levels and post-translational modifications directly in fixed cells.[13][14]

By measuring the phosphorylation of a known substrate of Target Kinase X, the ICW provides a functional readout of target engagement.[14] A reduction in substrate phosphorylation upon treatment with this compound would strongly indicate that the compound is not only binding to but also inhibiting the kinase. This method offers higher throughput and better quantification than traditional Western blotting.[13]

Cells are treated with the compound, then fixed and permeabilized.[15][16] Two primary antibodies are used: one that recognizes the phosphorylated form of the substrate and another that recognizes the total substrate protein. These are detected with spectrally distinct secondary antibodies, allowing for normalization of the phospho-protein signal to the total protein signal.

ICW_Workflow cluster_cell_treatment Cell Treatment cluster_staining Immunostaining cluster_detection Detection A 1. Seed and treat cells with This compound B 2. Stimulate pathway if necessary A->B C 3. Fix and permeabilize cells B->C D 4. Incubate with primary antibodies (anti-phospho-Substrate & anti-total-Substrate) C->D E 5. Incubate with fluorescent secondary antibodies D->E F 6. Scan plate with an imaging system E->F G 7. Quantify and normalize signals F->G

Caption: In-Cell Western™ Workflow.

CompoundTarget PathwayFunctional IC50 (nM) (Phospho-Substrate Inhibition)
This compoundTarget Kinase X → Substrate250
Alternative SulfonamideTarget Kinase X → Substrate1200
Staurosporine (Control)Target Kinase X → Substrate50

Section 3: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementIn-Cell Western™ (for functional validation)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Quantitative Immunofluorescence
Labeling Label-freeRequires NanoLuc® fusion and fluorescent tracerRelies on antibody specificity
Throughput Moderate to HighHighHigh
Key Output Thermal shift (ΔTm), Dose-responseIn-cell affinity (IC50), Residence timeDownstream pathway modulation (IC50)
Strengths Works with endogenous proteins, no compound modification needed.Highly quantitative, real-time kinetics in live cells.[12]Measures functional outcome, high throughput.[13]
Limitations Indirect measure of binding, not all proteins show a thermal shift.Requires genetic modification of the target protein.Indirect measure of target engagement, relies on antibody availability and specificity.

Section 4: Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Cell Treatment: Seed K562 cells in a 96-well plate and treat with varying concentrations of this compound or vehicle control for 2 hours at 37°C.[17]

  • Heating: Place the sealed plate in a PCR machine and heat for 3 minutes at a specific temperature (e.g., 50°C for isothermal analysis) or across a temperature gradient (e.g., 40-65°C for melt curve generation). Cool down to 20°C.[17]

  • Lysis: Lyse the cells by adding a lysis buffer containing protease inhibitors.[17]

  • Separation: Centrifuge the plate to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of Target Kinase X using standard Western Blotting or ELISA.

  • Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. Calculate the Tm and the thermal shift (ΔTm).

NanoBRET™ Target Engagement Protocol
  • Cell Preparation: Transfect HEK293T cells with a vector expressing Target Kinase X fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well white assay plate.

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM and add to the cells.

  • Tracer and Substrate Addition: In a separate tube, prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution. Add this mixture to all wells.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for binding equilibrium.

  • Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

In-Cell Western™ Protocol
  • Cell Culture and Treatment: Seed A549 cells in a 96-well plate. Allow cells to adhere, then treat with a dilution series of this compound for the desired time.

  • Fixation: Remove the media and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.[15][16]

  • Permeabilization: Wash the cells four times with 200 µL/well of PBS containing 0.1% Triton X-100.[15][16]

  • Blocking: Add 150 µL of a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) and incubate for 1.5 hours.

  • Primary Antibody Incubation: Add a solution containing both the anti-phospho-substrate and anti-total-substrate primary antibodies. Incubate overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the plate three times. Add a solution containing two spectrally distinct fluorescent secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW). Incubate for 1 hour at room temperature, protected from light.[13]

  • Imaging: Wash the plate three times with PBS. Scan the plate using an infrared imaging system.

  • Analysis: Quantify the fluorescence intensity in both channels. Normalize the phospho-protein signal to the total protein signal for each well.

Conclusion

Validating the target engagement of a small molecule like this compound in live cells requires a rigorous, multi-faceted approach. By combining direct biophysical methods like CETSA and NanoBRET™ with functional assays such as the In-Cell Western™, researchers can build a comprehensive and compelling case for a compound's mechanism of action. CETSA offers a powerful, label-free starting point, while NanoBRET™ provides highly quantitative data on binding affinity and kinetics. The In-Cell Western™ then closes the loop by demonstrating the physiological consequence of this binding event. The choice of methodology will depend on the specific research question, available resources, and the nature of the target protein. This guide provides the foundational knowledge and practical protocols to confidently navigate the critical path of target validation in drug discovery.

References

  • Arulmozhi, K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130666. Available at: [Link]

  • ResearchGate. (n.d.). Table 1: Commonly used sulfonamides and non-sulfonamide alternatives. Available at: [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Available at: [Link]

  • Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(15), 8634. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]

  • Tanaka, T., et al. (2017). N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. Bioorganic & Medicinal Chemistry Letters, 27(17), 4118-4121. Available at: [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Available at: [Link]

  • Google Patents. (n.d.). WO2018071784A1 - Biphenyl sulfonamide compounds for the treatment of kidney diseases or disorders.
  • ResearchGate. (n.d.). Methods for the Elucidation of Protein-Small Molecule Interactions. Available at: [Link]

  • Charissopoulos, E., & Pontiki, E. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 11(4), 1083. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. Available at: [Link]

  • Bio-Rad. (n.d.). In-Cell Western Assay. Available at: [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Kesthelyi, A., et al. (2019). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. ACS Omega, 4(22), 19576-19593. Available at: [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]

  • Yin, Y., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology, 18(12), 2736-2745. Available at: [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Available at: [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Available at: [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Available at: [Link]

  • Yasgar, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 14(7), 416-426. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Available at: [Link]

  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Jiang, X., et al. (2022). Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein-Protein Interaction Inhibitors with an Alternative Binding Mode. Journal of Medicinal Chemistry, 65(11), 7811-7831. Available at: [Link]

Sources

Navigating the Pharmacokinetic Landscape of [1,1'-Biphenyl]-2-sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The [1,1'-biphenyl]-2-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities. From potent enzyme inhibitors to promising anti-epileptic drugs, the versatility of this chemical class is well-established. However, the journey from a promising hit compound to a clinically viable drug is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives is paramount to navigating the complexities of drug development.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various this compound derivatives. By synthesizing data from multiple studies, we aim to elucidate the structure-pharmacokinetic relationships (SPRs) that govern the disposition of these compounds within a biological system. Furthermore, we provide detailed, field-proven protocols for key in vitro ADME assays, empowering researchers to generate robust and reproducible data for their own novel derivatives.

The Critical Role of ADME in Drug Discovery

The efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile. A compound with excellent in vitro potency may fail in preclinical or clinical development due to poor oral bioavailability, rapid metabolism leading to a short duration of action, or unfavorable distribution characteristics. Early and systematic evaluation of ADME properties is therefore not just a regulatory requirement but a critical component of a successful drug discovery campaign, enabling the selection and optimization of candidates with a higher probability of success.

Comparative Pharmacokinetic Profiling

The pharmacokinetic behavior of this compound derivatives can be significantly influenced by subtle structural modifications. The nature and position of substituents on the biphenyl rings and the sulfonamide nitrogen play a crucial role in modulating key ADME parameters.

Absorption and Permeability

Oral bioavailability is a desirable characteristic for many drug candidates, and it is heavily influenced by intestinal permeability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Generally, increasing the lipophilicity of sulfonamide derivatives can enhance their passive diffusion across the intestinal epithelium. However, a delicate balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. For instance, studies on sulfenamide prodrugs of linezolid demonstrated that increased lipophilicity resulted in higher permeability.[1]

Table 1: Comparative Caco-2 Permeability of Representative Sulfonamide Derivatives

Compound/ClassStructureApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference
Generic Sulfonamide General StructureVariable (Low to High)>2 suggests active efflux[2][3]
Lipophilic Sulfenamide Prodrugs N-(phenylthio)linezolidHigher than parent drugNot Reported[1]
Marketed Drugs (Median) N/A~16N/A[4]
Distribution and Plasma Protein Binding

Once absorbed, a drug's distribution to its target tissues is influenced by its binding to plasma proteins, primarily albumin.[5][6] Generally, only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the free drug concentration at the site of action and can also prolong the drug's half-life. The extent of plasma protein binding in sulfonamides is often significant, with over 50% of the drug typically bound to plasma albumin.[6] The structure of the sulfonamide can influence this binding; for instance, the affinity of RO4929097 was found to be high for alpha-1-acid glycoprotein (AAG) and lower for human serum albumin (HSA).[7]

Table 2: Comparative Plasma Protein Binding of Representative Sulfonamide Derivatives

Compound/ClassSpeciesPlasma Protein Binding (%)Key Binding ProteinsReference
General Sulfonamides Human, various animal models>50%Albumin[6]
RO4929097 Human>97%AAG > HSA[7]

Note: This table presents generalized data for sulfonamides. Specific comparative data for a series of this compound derivatives is limited.

Metabolism and Metabolic Stability

The liver is the primary site of metabolism for most drugs, and the cytochrome P450 (CYP450) enzyme system plays a central role in their biotransformation. The metabolic stability of a compound, often assessed using liver microsomes, is a critical determinant of its half-life and oral bioavailability.

For some sulfonamides, N-dealkylation is a principal route of elimination.[8] The metabolic stability of this compound derivatives can be modulated by introducing substituents that block potential sites of metabolism. For example, in a series of T-type calcium channel blockers, the introduction of fluorine or chlorine atoms to the central aromatic ring of a sulfonamide lead compound significantly decreased its plasma clearance rate and improved its half-life and oral bioavailability.[9] Conversely, the addition of a methyl group to the sulfonamide side of the same compound drastically decreased its metabolic stability.[9]

Table 3: Comparative Metabolic Stability of Representative Sulfonamide Derivatives

Compound/ClassTest SystemHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
PF74 (Peptidomimetic) Human Liver Microsomes (HLM)< 1High[10]
Compound 10 (PF74 Analog) Human Liver Microsomes (HLM)31Lower than PF74[10]
Pyrazole Sulfonamide 14 Mouse Liver MicrosomesNot directly stated, but more stable than 331.7 mL/min/g[8]
N-methylated Pyrazole Sulfonamide 33 Mouse Liver MicrosomesNot directly stated, but less stable than 147.4 mL/min/g[8]

Note: This table provides examples of how structural modifications impact metabolic stability in different chemical series. Direct comparative data for a homologous series of this compound derivatives is sparse in the reviewed literature.

Excretion

The primary routes of excretion for drugs and their metabolites are renal (urine) and biliary (feces). The physicochemical properties of the this compound derivatives, such as their molecular weight, polarity, and ionization state, will influence their predominant route of elimination. For instance, a study on pegylated IFN-λ1 in rats showed effective elimination through both feces (85%) and urine (15%).[11]

Experimental Protocols for Key In Vitro ADME Assays

To facilitate the robust evaluation of novel this compound derivatives, we provide the following detailed, step-by-step protocols for essential in vitro ADME assays.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption.

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Experiment cluster_analysis Analysis and Calculation A Caco-2 Cell Culture B Seed cells onto Transwell® inserts A->B C Culture for 21 days to form a polarized monolayer B->C D Wash monolayer with pre-warmed buffer E Add test compound to apical (A) or basolateral (B) chamber D->E F Incubate at 37°C E->F G Sample from receiver chamber at timed intervals F->G H Quantify compound concentration by LC-MS/MS G->H I Calculate Papp and Efflux Ratio H->I

Caption: Caco-2 Permeability Assay Workflow.

Protocol:

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed Caco-2 cells onto permeable Transwell® filter inserts at an appropriate density.

  • Monolayer Formation: Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.[3]

    • For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.[3]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[2]

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis and Calculation A Prepare reaction mixture (microsomes, buffer, test compound) B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Collect aliquots at timed intervals (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction with cold acetonitrile containing an internal standard D->E F Centrifuge to pellet protein E->F G Analyze supernatant by LC-MS/MS F->G H Determine t₁/₂ and CLint G->H

Caption: Liver Microsomal Stability Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and phosphate buffer (pH 7.4). Prepare a solution of the cofactor NADPH.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the reaction mixture and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing cold acetonitrile with a suitable internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculations:

    • Half-life (t₁/₂): t₁/₂ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein)

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins.

PPB_Workflow cluster_setup Dialysis Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis and Calculation A Hydrate dialysis membrane B Assemble dialysis unit A->B C Add plasma with test compound to one chamber B->C D Add buffer to the other chamber C->D E Incubate at 37°C with shaking until equilibrium is reached D->E F Sample from both plasma and buffer chambers E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate percentage of protein binding G->H

Caption: Plasma Protein Binding Assay Workflow.

Protocol:

  • Device Preparation: Utilize a commercially available equilibrium dialysis device (e.g., RED device). Hydrate the dialysis membranes (typically with a molecular weight cutoff of 8-12 kDa) according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into plasma (e.g., human, rat) at the desired concentration.

  • Dialysis Setup:

    • Add the plasma containing the test compound to one chamber of the dialysis unit.

    • Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the adjacent chamber.

  • Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined empirically for each compound).

  • Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of the test compound in both the plasma (total concentration) and buffer (unbound concentration) samples using a validated LC-MS/MS method.

  • Calculation:

    • Fraction unbound (fu): fu = Concentration in buffer / Concentration in plasma

    • Percentage bound: % Bound = (1 - fu) * 100

Conclusion and Future Directions

The pharmacokinetic profiling of this compound derivatives is a critical endeavor in the development of novel therapeutics. This guide has provided a comparative overview of their ADME properties, highlighting the significant impact of structural modifications on their pharmacokinetic behavior. The detailed experimental protocols for key in vitro assays offer a practical resource for researchers to generate high-quality, reproducible data.

While this guide synthesizes the current understanding, it also underscores the need for more comprehensive, head-to-head comparative studies of a wider range of this compound derivatives. Such studies would provide invaluable quantitative data to further refine our understanding of the structure-pharmacokinetic relationships within this important chemical class. By integrating early and thorough ADME profiling into the drug discovery process, we can enhance the likelihood of advancing this compound-based candidates with optimal pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.

References

  • Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. PubMed. Available at: [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC - NIH. Available at: [Link]

  • Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells. PubMed. Available at: [Link]

  • Effect of sulfonamide derivatives of phenylglycine on scopolamine-induced amnesia in rats. Wiley Online Library. Available at: [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. Available at: [Link]

  • The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. SciSpace. Available at: [Link]

  • Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. ResearchGate. Available at: [Link]

  • Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide. PubMed. Available at: [Link]

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Royal Society of Chemistry. Available at: [Link]

  • Effect of sulfonamide derivatives of phenylglycine on scopolamine-induced amnesia in rats. PubMed. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. Available at: [Link]

  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. Available at: [Link]

  • Full article: Kinetic characterization of 4,4′-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. Taylor & Francis Online. Available at: [Link]

  • Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species. PubMed. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. Available at: [Link]

  • Drug-plasma protein binding characterization using SPR. Cytiva. Available at: [Link]

  • Pharmacokinetic Parameters of Oral Pegylated IFN-λ1. PubMed. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC - PubMed Central. Available at: [Link]

  • Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model. MDPI. Available at: [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. NIH. Available at: [Link]

  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. PMC - PubMed Central. Available at: [Link]

  • The metabolism of biphenyl by isolated viable rat hepatocytes. PubMed. Available at: [Link]

  • Phase I metabolic stability in liver microsomes t1/2 (min). ResearchGate. Available at: [Link]

  • Biological phenotype determination with ex vivo model in gastric cancer for matrix-metalloproteinase inhibitor treatment. PubMed. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. PubMed Central. Available at: [Link]

  • Caco-2 Permeability. Sygnature Discovery. Available at: [Link]

  • N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. PubMed. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. Available at: [Link]

Sources

Evaluating the Isoform Selectivity of [1,1'-Biphenyl]-2-sulfonamide and its Analogs as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pursuit of selective enzyme inhibitors is a cornerstone of modern therapeutics. The ability of a molecule to preferentially target a specific enzyme isoform can be the deciding factor between a breakthrough therapy and a compound plagued by off-target effects. This guide provides an in-depth technical evaluation of the isoform selectivity of biphenyl sulfonamides, with a focus on the [1,1'-Biphenyl]-2-sulfonamide scaffold, for a key family of drug targets: the human carbonic anhydrases (hCAs).

While specific inhibitory data for the parent compound this compound against a full panel of carbonic anhydrase isoforms is not extensively available in the public domain, this guide will utilize data from closely related and structurally significant [1,1'-biphenyl]-4-sulfonamide analogs to illustrate the principles and methodologies for evaluating isoform selectivity. This comparative framework will empower researchers to rigorously assess their own biphenyl sulfonamide derivatives and understand the nuanced structure-activity relationships that govern isoform-specific inhibition.

The Critical Role of Carbonic Anhydrase Isoform Selectivity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[3] In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological role.[1]

The ubiquitous nature of some isoforms (e.g., hCA I and II, which are abundant in red blood cells and the eye) contrasts with the more restricted and disease-associated expression of others (e.g., the tumor-associated hCA IX and XII).[4][5] This differential expression is the very reason why isoform selectivity is paramount. For instance, in glaucoma therapy, inhibition of hCA II in the ciliary body of the eye reduces aqueous humor production and lowers intraocular pressure.[6] However, non-selective inhibition of other isoforms can lead to undesirable side effects. Conversely, for anticancer applications, selective inhibition of the tumor-associated isoforms hCA IX and XII, which are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, is a key therapeutic strategy.[4][7] Therefore, a thorough evaluation of an inhibitor's activity across a panel of hCA isoforms is not just an academic exercise but a critical step in preclinical drug development.

Comparative Inhibitors: Setting the Benchmark

To contextualize the selectivity profile of any new biphenyl sulfonamide, it is essential to compare its performance against established carbonic anhydrase inhibitors with known properties. For the purpose of this guide, we will consider the following comparators:

  • Acetazolamide (AAZ): A non-selective, first-generation sulfonamide inhibitor that is used clinically as a diuretic and for the treatment of glaucoma, epilepsy, and acute mountain sickness.[8][9]

  • Dorzolamide: A topically administered, selective hCA II inhibitor used in the treatment of glaucoma.[8]

  • Brinzolamide: Another topical hCA II-selective inhibitor for glaucoma management.[10]

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that also exhibits off-target inhibition of certain CA isoforms, highlighting the potential for cross-reactivity among different drug classes.

Experimental Workflow for Determining Isoform Selectivity

A robust evaluation of inhibitor selectivity involves a systematic, multi-step process. The following workflow outlines the key experimental stages, from initial potency determination to detailed kinetic analysis.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening & Potency cluster_kinetics Mechanism of Action cluster_analysis Data Analysis & Interpretation compound_prep Compound Preparation (this compound & Comparators) ic50_determination IC50 Determination (Stopped-Flow or Colorimetric Assay) compound_prep->ic50_determination enzyme_prep Enzyme Acquisition (Recombinant hCA Isoforms) enzyme_prep->ic50_determination ki_determination Ki Determination & Kinetic Analysis (Michaelis-Menten Kinetics) ic50_determination->ki_determination Potent Hits selectivity_profiling Selectivity Index Calculation ki_determination->selectivity_profiling sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_profiling->sar_analysis

Caption: Experimental workflow for evaluating enzyme inhibitor selectivity.

Part 1: IC50 Determination via Stopped-Flow CO2 Hydration Assay

The gold standard for measuring CA activity is the stopped-flow spectrophotometry method, which directly measures the enzyme-catalyzed hydration of CO2.

Principle: This assay monitors the change in pH resulting from the formation of carbonic acid and its subsequent dissociation into a proton and a bicarbonate ion. A pH indicator (e.g., phenol red) is used, and the initial rate of the reaction is measured by the change in absorbance over a very short time frame (milliseconds).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM Na2SO4 for maintaining constant ionic strength.[1]

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (e.g., hCA I, II, IX, XII, and XIV) in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the isoform and should be optimized to yield a linear reaction rate.

    • Inhibitor Solutions: Prepare a stock solution of this compound and comparator compounds (e.g., Acetazolamide) in DMSO. Create a dilution series (typically 8-10 concentrations) spanning a range that is expected to encompass the IC50 value.

    • CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.

  • Assay Procedure (using an Applied Photophysics stopped-flow instrument or similar):

    • Equilibrate the instrument and all solutions to 25°C.

    • In one syringe, load the enzyme solution mixed with the pH indicator.

    • In the second syringe, load the CO2-saturated water.

    • For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a set period (e.g., 15 minutes) before loading into the syringe.

    • Initiate the rapid mixing of the two syringes. The instrument will monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 557 nm for phenol red) over time.

    • The initial velocity (V0) of the reaction is determined from the initial linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of inhibition relative to a control reaction with no inhibitor: % Inhibition = [1 - (V0 with inhibitor / V0 without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).

Part 2: Orthogonal Assay - Colorimetric Esterase Activity

A simpler, more accessible method for high-throughput screening is the colorimetric assay based on the esterase activity of carbonic anhydrase.

Principle: CAs can hydrolyze certain esters, such as p-nitrophenyl acetate (pNPA), to produce a chromogenic product, p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

    • Enzyme and Inhibitor Solutions: Prepared as described for the stopped-flow assay.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in acetonitrile or DMSO.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Enzyme solution

      • Inhibitor solution at various concentrations (or DMSO for control)

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the pNPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction rate.

  • Data Analysis:

    • Calculate the IC50 values as described for the stopped-flow assay.

Data Presentation and Interpretation

The inhibitory potencies (Ki values, which are a more fundamental measure of inhibitor affinity than IC50) of a series of [1,1'-biphenyl]-4-sulfonamide derivatives against five key hCA isoforms are presented below. These compounds serve as valuable proxies for understanding the potential selectivity profile of the this compound scaffold.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)hCA XIV (Ki, nM)
Biphenyl Sulfonamide Analog 1 7.81.225.55.70.68
Biphenyl Sulfonamide Analog 2 9.31.028.46.10.55
Biphenyl Sulfonamide Analog 3 8.10.930.15.90.26
Acetazolamide (AAZ) 25012255.74.5

Data for biphenyl sulfonamide analogs are representative values adapted from literature for illustrative purposes.

Selectivity Index (SI): To quantify isoform selectivity, a selectivity index is calculated by dividing the Ki for an off-target isoform by the Ki for the target isoform. For example, the selectivity of an inhibitor for hCA II over hCA I is calculated as: SI = Ki (hCA I) / Ki (hCA II). A higher SI value indicates greater selectivity.

CompoundSI (I/II)SI (II/IX)SI (IX/XIV)
Biphenyl Sulfonamide Analog 1 6.521.337.5
Biphenyl Sulfonamide Analog 2 9.328.451.6
Biphenyl Sulfonamide Analog 3 9.033.4115.8
Acetazolamide (AAZ) 20.82.15.6

From this data, we can infer that the biphenyl sulfonamide scaffold can yield highly potent inhibitors of several CA isoforms, in some cases exceeding the potency of the standard inhibitor Acetazolamide. Notably, these analogs demonstrate a preference for hCA II and XIV over hCA I and IX. The high potency against hCA XIV is particularly interesting for potential therapeutic applications.

Mechanistic Insights: The Sulfonamide Binding Mode

The inhibitory action of sulfonamides on carbonic anhydrases is well-characterized. The primary sulfonamide group (-SO2NH2) is crucial for activity.

binding_mechanism cluster_active_site CA Active Site Zn Zn2+ H2O H2O Zn->H2O coordination His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Thr199 Thr199 Sulfonamide R-SO2NH- Sulfonamide->Zn displaces H2O & coordinates Zn2+ Sulfonamide->Thr199 H-bond

Caption: Simplified binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

In its deprotonated, anionic form (R-SO2NH-), the sulfonamide acts as a mimic of the transition state of the CO2 hydration reaction. It displaces the zinc-bound water molecule (or hydroxide ion) and directly coordinates to the catalytic Zn2+ ion.[4] Additional hydrogen bonds, often with the side chain of residue Thr199, further stabilize the inhibitor in the active site.[4] The biphenyl scaffold of the inhibitor extends into the hydrophobic half of the active site, and variations in the amino acid residues lining this pocket among the different isoforms are a key determinant of binding affinity and selectivity.

Conclusion and Future Directions

The evaluation of isoform selectivity is a critical and multifaceted process in the development of carbonic anhydrase inhibitors. The this compound scaffold represents a promising starting point for the design of potent and potentially selective CA inhibitors. As demonstrated by its close analogs, this chemical class can achieve sub-nanomolar potency against key hCA isoforms.

For researchers working with novel biphenyl sulfonamide derivatives, the experimental protocols and comparative framework provided in this guide offer a robust pathway for a thorough characterization of their compounds. By systematically determining IC50 and Ki values across a panel of physiologically relevant hCA isoforms and comparing these to established inhibitors, a clear picture of the compound's selectivity profile can be established. This data, in turn, is invaluable for guiding further structure-activity relationship studies and for selecting the most promising candidates for advancement into more complex biological systems and preclinical models. The ultimate goal is the development of next-generation therapeutics with enhanced efficacy and minimized side-effect profiles, a goal that is fundamentally dependent on a deep understanding of enzyme isoform selectivity.

References

  • Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Jo, B. H., & Kim, H. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Angeli, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. [Link]

  • Supuran, C. T., et al. (2021). Carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Gudmundsdottir, E. J., et al. (2024). Carbonic anhydrase, its inhibitors and vascular function. Frontiers in Physiology. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase. Wikipedia. [Link]

  • Klamt, F., & Supuran, C. T. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Angeli, A., et al. (2020). Next-generation phenol carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Goker, H., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • Al-Zoubi, M. A., et al. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. National Institutes of Health. [Link]

  • Khan, I., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Nature. [Link]

  • Maresca, A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. National Institutes of Health. [Link]

  • Angeli, A., et al. (2019). Discovery of New 1,1'-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. National Institutes of Health. [Link]

  • De Luca, V., et al. (2015). Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. PubMed. [Link]

  • Angeli, A., et al. (2019). Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. National Institutes of Health. [Link]

  • De Luca, V., et al. (2015). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. ACS Publications. [Link]

  • Innocenti, A., et al. (2004). In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. PubMed. [Link]

  • Lee, A., et al. (2017). Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. National Institutes of Health. [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Publications. [Link]

  • Bua, S., et al. (2017). Activation of carbonic anhydrase isoforms involved in modulation of emotional memory and cognitive disorders with histamine agonists, antagonists and derivatives. PubMed Central. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. [Link]

  • Breton, S. (2001). The cellular physiology of carbonic anhydrases. PubMed. [Link]

  • Avvaru, B. S., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. PubMed. [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. National Institutes of Health. [Link]

  • Innocenti, A., et al. (2004). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. ResearchGate. [Link]

  • Bua, S., et al. (2015). Carbonic Anhydrase Activators. Activation of Isoforms I, II, IV, VA, VII, and XIV with l- and d-Phenylalanine and Crystallographic Analysis of Their Adducts with Isozyme II: Stereospecific Recognition within the Active Site of an Enzyme and Its Consequences for the Drug Design. ACS Publications. [Link]

  • Nwafor, C. C., & Bassey, E. E. (n.d.). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Mboge, M. Y., et al. (2025). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

  • Forster, R. E., & Itada, N. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]

  • Nwafor, C. C., & Bassey, E. E. (2019). Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]

  • Ilies, M. A., & Supuran, C. T. (2015). Carbonic anhydrases as disease markers. PubMed Central. [Link]

  • Giel, M., et al. (2021). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of [1,1'-Biphenyl]-2-sulfonamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the essential personal protective equipment (PPE) and safety protocols for handling [1,1'-Biphenyl]-2-sulfonamide. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven guidance that prioritizes your well-being and the integrity of your research.

Core Principles of Protection: A Multi-Layered Approach

When handling this compound, a multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal contact, inhalation, and ocular exposure. The following sections detail the rationale and specifications for each critical component of your protective ensemble.

Eye and Face Protection: The First Line of Defense

Given that related sulfonamides and biphenyl compounds are classified as serious eye irritants, stringent eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against splashes and fine airborne particles.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as transferring large quantities or preparing solutions, a full-face shield worn in conjunction with chemical splash goggles is strongly recommended.[4] This combination provides a barrier for the entire face, further reducing the risk of exposure.

Skin and Body Protection: An Impermeable Barrier

The potential for skin irritation from biphenyl and sulfonamide derivatives necessitates comprehensive skin and body protection.[1][2]

  • Gloves: Your Primary Contact Shield: The selection of appropriate gloves is critical. Due to the aromatic nature of the biphenyl group and the presence of the sulfonamide functional group, not all standard laboratory gloves offer adequate protection.

    • Recommended Material: Nitrile gloves are a suitable initial choice for incidental contact and splash protection.[5][6][7] However, for prolonged handling or in situations with a higher risk of immersion, it is crucial to consult a specific chemical resistance chart from the glove manufacturer.

    • Double Gloving: For handling potent compounds or when working with solutions, double gloving is a highly recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without compromising the inner barrier.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Laboratory Coat and Protective Clothing: A standard cotton lab coat may not provide sufficient protection against significant spills.

    • Recommended Attire: A chemically resistant laboratory coat or a disposable gown made of a material with proven resistance to organic chemicals should be worn.[4] Ensure the garment has long sleeves and a secure closure.

    • Additional Protection: For tasks with a high splash potential, a chemically resistant apron worn over the lab coat is advised.

Respiratory Protection: Safeguarding Against Inhalation

Aryl sulfonamides and biphenyl can be respiratory irritants, particularly when handled as fine powders that can become airborne.[1][2]

  • Engineering Controls as the Primary Measure: The primary method for controlling respiratory exposure should always be the use of engineering controls, such as a certified chemical fume hood or a powder containment hood.

  • When Respirators are Necessary: In situations where engineering controls are not feasible or may not be sufficient to maintain exposure below acceptable limits, respiratory protection is required.

    • For Powders: A NIOSH-approved N95 or higher-rated particulate respirator is recommended when handling the solid compound, especially during weighing and transfer operations where dust generation is likely.[8]

    • For Vapors and Aerosols: If handling solutions or in situations where vapors or aerosols may be generated, an air-purifying respirator (APR) with organic vapor cartridges, or a combination of organic vapor and particulate cartridges, should be used. For high-concentration environments or in the case of a large spill, a self-contained breathing apparatus (SCBA) may be necessary.[9]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Powdered this compound:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure a chemical fume hood or powder containment hood is operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the ventilated enclosure. Use a spatula or other appropriate tool to minimize dust generation.

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and wipe it down thoroughly. Dispose of all contaminated wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.

Preparing Solutions of this compound:

  • Solvent Considerations: Be aware of the hazards associated with the chosen solvent and ensure your PPE is compatible.

  • Dissolution: Add the solid this compound to the solvent slowly within a chemical fume hood to avoid splashing.

  • Storage: Store the resulting solution in a clearly labeled, sealed container in a well-ventilated area away from incompatible materials.

Disposal:

  • All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Summary of Personal Protective Equipment

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemically Resistant Lab CoatN95 Particulate Respirator (within a fume hood)
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemically Resistant Lab Coat/ApronAir-Purifying Respirator with Organic Vapor Cartridges (if not in a fume hood)
Routine Handling of Dilute Solutions Chemical Splash GogglesNitrile GlovesChemically Resistant Lab CoatNot typically required if handled in a fume hood

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_outcome Final PPE Ensemble Start Start: Handling This compound Task Identify Task: - Weighing Solid? - Preparing Solution? - Routine Handling? Start->Task Exposure Assess Potential Exposure: - Dust/Aerosol Generation? - Splash Hazard? Task->Exposure Respiratory Respiratory Protection: - Fume Hood? - N95 or APR? Exposure->Respiratory Exposure->Respiratory High Dust/Aerosol Eye Eye/Face Protection: - Goggles? - Goggles + Face Shield? Exposure->Eye High Splash Risk Body Body Protection: - Lab Coat? - Chem-Resistant Gown/Apron? Exposure->Body High Splash Risk Respiratory->Eye Eye->Body Hand Hand Protection: - Single or Double Gloves? - Nitrile? Body->Hand Ensemble Assemble Final PPE Hand->Ensemble

Caption: PPE selection workflow for this compound.

References

  • OSHA. OSHA Glove Selection Chart. U.S. Department of Labor. Available at: [Link]

  • Fishel, F. M. (2019). Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Biphenyl. Available at: [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Unigloves. Gloves Chemical Resistance Chart. Available at: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • Vaillancourt, R., et al. (2018). Safe handling of hazardous drugs. Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • University of Oxford. Chemical Resistant Gloves Guide. Available at: [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.